Obestatin(rat)
Description
Historical Context of Obestatin (B13227) Discovery in Rat Models
Obestatin was first identified in 2005 through a bioinformatics approach, subsequently isolated from rat stomach extracts. mdpi.combioscientifica.comnih.govnih.gov This discovery marked a significant development in the understanding of the ghrelin gene family. Early research in rat models suggested that obestatin, a 23-amino acid peptide, possessed biological activities that were notably different from, and often opposite to, those of ghrelin. Specifically, initial studies indicated that obestatin could suppress food intake, reduce body weight gain, and inhibit jejunal contractions in rats, contrasting with ghrelin's known orexigenic (appetite-stimulating) properties. bioscientifica.comnih.govnih.govmdpi.comnih.govresearchgate.netdergipark.org.trnih.gov These findings positioned obestatin as a potential counter-regulatory hormone to ghrelin in the complex system of energy balance regulation.
Elucidation of Obestatin Origin from the Preproghrelin Gene in Rats
A fundamental aspect of obestatin research has been understanding its genetic origin. Obestatin is encoded by the same gene that produces ghrelin, known as the GHRL gene. mdpi.combioscientifica.commdpi.comnih.govkarger.comnih.govoatext.comwikipedia.orgresearchgate.net Both peptides arise from the post-translational processing of a common precursor protein, preproghrelin. mdpi.comnih.govkarger.comnih.govwikipedia.org This shared origin implies a coordinated, yet distinct, functional output from a single genetic locus. While ghrelin is a 28-amino acid peptide, obestatin is a 23-amino acid peptide. nih.govwikipedia.org The precise biochemical pathways and enzymatic cleavages that lead to the generation of mature obestatin from the preproghrelin peptide have been subjects of investigation, with some research suggesting it may be cleaved from a form of ghrelin. wikipedia.org
Evolution of Research Perspectives on Obestatin (rat) Biological Functions
The initial research on obestatin in rat models largely characterized it as an anorectic peptide, directly opposing ghrelin's role in stimulating appetite and promoting weight gain. bioscientifica.comnih.govnih.govmdpi.comnih.govresearchgate.netdergipark.org.trnih.gov Studies demonstrated that obestatin could inhibit food intake and reduce body weight in rodents. bioscientifica.comnih.govnih.govresearchgate.netdergipark.org.tr Furthermore, it was proposed to be a ligand for the G-protein coupled receptor GPR39, although this association has faced considerable debate and remains controversial, with other potential receptors also being investigated. mdpi.comnih.govresearchgate.netnih.govoatext.com
However, as research progressed, a more nuanced and complex picture of obestatin's functions emerged. A significant body of work failed to consistently replicate the initial anorectic effects, leading to a re-evaluation of its role in feeding behavior and body weight regulation. nih.govresearchgate.netresearchgate.net Some researchers even proposed renaming it "ghrelin-associated peptide" due to the lack of consistent physiological effects. researchgate.net Beyond appetite regulation, other potential functions began to be explored, including roles in sleep regulation (contrasting with ghrelin's wakefulness-promoting effect), modulation of insulin (B600854) secretion, protection against pancreatitis, and involvement in cardiovascular function. bioscientifica.commdpi.comnih.govoatext.com
Research also investigated obestatin's presence and potential function during development. Studies in perinatal rats revealed that obestatin, along with ghrelin, is present in the pancreas and stomach from fetal stages through postnatal development, suggesting a potential role in early metabolic programming. karger.comnih.gov
Table 1: Perinatal Expression of Ghrelin and Obestatin in Rat Pancreas
| Time Point | Total Ghrelin (pg/ml) | Acylated Ghrelin (pg/ml) | Obestatin (pg/ml) | % Acylated Ghrelin | Notes |
| F20 (Fetal) | Not specified | 18 wikipedia.org | Not specified | 1.8 [0.6] | Obestatin concentrations were markedly lower than total ghrelin. karger.comnih.gov |
| PN1 (Postnatal) | Decreased post-birth | Increased 3x from F20 | Not specified | Not specified | Total ghrelin and obestatin concentrations decreased progressively from PN1 to PN21 in the pancreas. karger.comnih.gov |
| PN6 | Not specified | 122 | Not specified | Not specified | Significant positive correlations observed between postnatal obestatin, ghrelin, and insulin concentrations in the pancreas (p < 0.02). karger.comnih.gov |
| PN12 | Not specified | Not specified | Not specified | 39.7 [13.0] | The percentage of acylated ghrelin increased significantly from F20 to PN12 (p < 0.05). karger.comnih.gov |
| PN21 | Not specified | Not specified | Decreased | Not specified | Total ghrelin and obestatin concentrations decreased progressively from PN1 to PN21 in the pancreas. karger.comnih.gov |
Note: Values are presented as mean [standard deviation] where available. "Not specified" indicates data not detailed in the provided snippets.
Current Paradigms and Debates in Obestatin (rat) Endocrinology Research
The current understanding of obestatin in rat endocrinology is characterized by a shift from viewing it as a simple ghrelin antagonist to recognizing a more complex, and at times contradictory, functional relationship. While some studies continue to support an anorectic role, others find no significant effect on food intake or body weight, highlighting the controversial nature of its primary physiological function. nih.govresearchgate.netresearchgate.net This discrepancy may stem from variations in experimental models, obestatin processing, receptor identification, or the peptide's rapid degradation in vivo. nih.govwikipedia.orgresearchgate.netresearchgate.net
Key ongoing debates include:
Physiological Receptor Identity: The definitive in vivo receptor for obestatin remains elusive, with GPR39 being the most frequently cited but not universally accepted candidate. mdpi.comnih.govresearchgate.netresearchgate.net
Role in Energy Homeostasis: The extent to which obestatin physiologically regulates appetite, food intake, and body weight is still a subject of active investigation and disagreement among researchers. nih.govresearchgate.netresearchgate.net
Synergistic vs. Antagonistic Actions: While initially perceived as antagonistic to ghrelin, emerging evidence suggests that obestatin may act synergistically or complementarily with ghrelin in certain biological systems, such as pancreatic beta-cell function and cardiovascular regulation. mdpi.comresearchgate.net
Despite these debates, research has also explored obestatin's potential roles in other physiological processes. For instance, studies have investigated its effects on inflammation, with one study showing that obestatin reduced the severity of trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats, indicated by a reduction in myeloperoxidase activity. mdpi.com
Table 2: Obestatin's Effect on Myeloperoxidase Activity in TNBS-Induced Rat Colitis
| Treatment Group | Myeloperoxidase Activity in Colonic Mucosa | Notes |
| Control (No Colitis) | Baseline (Implied) | Not directly measured in provided snippets but serves as a reference for healthy tissue. |
| Colitis + Saline | Increased (Almost two-fold) | Colitis induced by TNBS led to a significant increase in myeloperoxidase activity 14 days post-induction. mdpi.com |
| Colitis + Obestatin (4 nmol/kg) | Reduced | Treatment with obestatin at this dose showed a reduction in the colitis-evoked increase in myeloperoxidase activity, though not statistically significant. mdpi.com |
| Colitis + Obestatin (8 nmol/kg) | Significantly Reduced | Treatment with obestatin at this dose resulted in a statistically significant reduction in myeloperoxidase activity compared to saline-treated colitis rats. mdpi.com |
| Colitis + Obestatin (16 nmol/kg) | Significantly Reduced | Treatment with obestatin at this dose also resulted in a statistically significant reduction in myeloperoxidase activity compared to saline-treated colitis rats. mdpi.com |
Note: Specific numerical values for myeloperoxidase activity were not detailed in the provided snippets. The table reflects the described outcomes and statistical significance.
The ongoing research into obestatin in rat models continues to refine our understanding of its multifaceted roles, moving beyond its initial characterization to explore its complex interactions within metabolic, endocrine, and inflammatory pathways.
Compound List:
Obestatin
Ghrelin
Preproghrelin
Amylin
Leptin
Nesfatin-1
Neuropeptide-Y
Orexin
Glucagon-like peptide-1 (GLP-1)
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXICLEROKMBP-FFUDWAICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H174N34O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Gene Expression of Obestatin Rat
Gene Encoding and Transcriptional Regulation of Preproghrelin in Rat Tissues
Obestatin (B13227) originates from the ghrelin gene (GHRL), which encodes a precursor protein known as preproghrelin bioscientifica.comnih.govnih.govkarger.comoup.combioscientifica.combiolifesas.orgmdpi.comoup.comnih.govresearchgate.netgenecards.org. The GHRL gene in rats, similar to other species, comprises multiple exons that are transcribed into mRNA. This mRNA is then translated into a 117-amino acid polypeptide, preproghrelin oup.comnih.govgenecards.org. Preproghrelin contains a signal peptide at its amino terminus, which is typically cleaved off during the initial stages of protein processing oup.com.
The expression of the GHRL gene is not confined to a single tissue. While it is predominantly found in the stomach, specifically within X/A-like cells of the oxyntic glands, its mRNA and protein products have also been detected at lower levels in other tissues. These include the duodenum, pancreas, pituitary gland, hypothalamus, kidney, and placenta oup.comnih.gov. Studies in rats have identified two distinct transcriptional initiation sites for the ghrelin gene, leading to the production of different mRNA transcripts oup.com. The mature ghrelin peptide itself is encoded by specific segments within exons 2 and 3 of the preproghrelin sequence oup.comoup.com.
Post-Translational Processing of Preproghrelin to Yield Obestatin in Rat Systems
The journey from preproghrelin to the active peptides, ghrelin and obestatin, involves a series of complex post-translational modifications. Following the cleavage of the signal peptide, the resulting proghrelin undergoes proteolytic processing by enzymes such as prohormone convertases (PCs) oup.com. This processing yields the mature ghrelin peptide.
Obestatin is also generated from the preproghrelin precursor through additional proteolytic cleavage events. Bioinformatics predictions and experimental evidence suggest that obestatin is formed by cleavage at specific sites within the preproghrelin sequence, requiring processing at both the amino and carboxy termini of its precursor segment oup.combioscientifica.com. The resulting obestatin peptide is a 23-amino acid molecule bioscientifica.combioscientifica.comekb.egkarger.com. The sequence of rat obestatin has been confirmed to be consistent with the sequence deduced from rat preproghrelin cDNA oup.com.
Tissue-Specific Expression Patterns of Obestatin and Preproghrelin in Rats
Obestatin and its precursor, preproghrelin, exhibit a diverse tissue distribution in rats, suggesting varied physiological roles across different organ systems.
Obestatin immunoreactivity (irOBS) is notably present in the gastric mucosa and the myenteric plexus of the rat gastrointestinal tract bioscientifica.comnih.govresearchgate.neteaglebio.comfrontiersin.org. Within the myenteric plexus, irOBS is localized to ganglion cells and their projecting nerve fibers, forming a characteristic network bioscientifica.com. Further investigation using double-labeling techniques revealed that the majority of obestatin-immunoreactive neurons in the myenteric plexus co-express choline (B1196258) acetyltransferase (ChAT), a key enzyme in cholinergic neurotransmission, and vice versa bioscientifica.comnih.goveaglebio.com. Preproghrelin immunoreactivity has also been identified in cells within the gastric mucosa and the myenteric plexus, mirroring the distribution of obestatin bioscientifica.comnih.govresearchgate.net.
Beyond the gastrointestinal tract, obestatin has been detected in the endocrine pancreas, specifically within the pancreatic islets mdpi.comkarger.comnih.govoup.com. Studies have also demonstrated the secretion of obestatin from rat white adipose tissue (WAT) and isolated adipocytes karger.comnih.gov. The precursor protein, preproghrelin, has also been identified in mouse epididymal and subcutaneous adipose tissues, suggesting a common origin for both peptides in these tissues nih.gov.
Obestatin has been found to be present in the brain researchgate.net. Experimental studies have shown that the administration of obestatin to dissociated and cultured rat cerebral cortical neurons leads to an elevation in intracellular calcium concentrations ([Ca2+]i) bioscientifica.comnih.govresearchgate.neteaglebio.com. Intracerebroventricular administration of obestatin has been reported to inhibit water intake in rats eaglebio.com. Furthermore, research has explored the impact of obestatin on the hypothalamic expression of genes involved in feeding behavior regulation and on neurotransmitter release within the hypothalamus nih.gov. However, it is important to note that the receptor initially proposed for obestatin, GPR39, has been found to be absent in the hypothalamus in some studies, with zinc ions being identified as its primary ligand researchgate.net.
In the male reproductive system, obestatin immunoreactivity (irOBS) has been identified within the Leydig cells of the rat testis bioscientifica.comnih.govresearchgate.neteaglebio.com. The precursor protein, preproghrelin, is also present in the interstitial Leydig cells of the testis bioscientifica.com. Evidence suggests that obestatin plays a role in testicular function, as its administration to male rats has been shown to increase serum testosterone (B1683101) levels and stimulate the proliferation of testicular cells, including Leydig cells biruni.edu.trajol.info.
Table 1: Tissue-Specific Expression of Obestatin and Preproghrelin in Rats
| Tissue/Cell Type | Obestatin (irOBS) Presence | Preproghrelin Presence | Primary Source Reference(s) |
| Gastric Mucosa | Detected | Detected | bioscientifica.comnih.govresearchgate.neteaglebio.comfrontiersin.org |
| Myenteric Plexus | Detected | Detected | bioscientifica.comnih.govresearchgate.neteaglebio.comfrontiersin.org |
| Pancreatic Islets | Detected | Not specified | mdpi.comkarger.comnih.govoup.com |
| Adipose Tissue (WAT) | Detected (secretion) | Detected (mouse) | karger.comnih.gov |
| Central Nervous System | Detected | Not specified | researchgate.net |
| Hypothalamus | Detected (neuronal effects) | Not specified | nih.gov |
| Testis (Leydig Cells) | Detected | Detected | bioscientifica.comnih.govresearchgate.neteaglebio.com |
Receptor Interactions and Intracellular Signaling Mechanisms of Obestatin Rat
Investigation of Putative Obestatin (B13227) Receptors in Rat Cells and Tissues
Despite the controversy, some studies continue to explore the potential role of the obestatin/GPR39 system. For instance, research on diet-induced obese (DIO), type 1 diabetic (T1DM), and type 2 diabetic (T2DM) rat models showed varying expression levels of GPR39 in tissues crucial for glucose and lipid homeostasis, such as the liver, pancreas, and adipose tissue. nih.gov In T1DM rats, higher levels of GPR39 mRNA and protein were found in adipose tissues compared to control rats. nih.gov Conversely, in T2DM and DIO rats, GPR39 protein levels in adipose tissues were lower. nih.gov These findings suggest a potential, albeit complex and not fully understood, involvement of GPR39 in metabolic regulation that may be influenced by obestatin.
Table 1: Summary of Evidence and Controversies Surrounding GPR39 as the Obestatin Receptor in Rat Models
| Aspect | Supporting Evidence | Contradictory Evidence | Key Findings in Rat Models |
|---|---|---|---|
| Initial Identification | Obestatin was initially reported to bind to and activate GPR39. nih.gov | Numerous subsequent studies failed to confirm obestatin as a ligand for GPR39. researchgate.netnih.gov | The initial findings have been difficult to reproduce, leading to widespread skepticism. |
| Alternative Ligand | GPR39 is activated by zinc ions (Zn2+). nih.govmdpi.com | This suggests Zn2+ is a more likely endogenous ligand for GPR39. | |
| Functional Studies | Some studies suggest a role for the obestatin/GPR39 system in cellular processes like myogenesis and neuroprotection. nih.gov | Many studies could not demonstrate GPR39 activation by obestatin in various signaling assays. nih.gov | The functional relevance of the obestatin-GPR39 interaction remains a point of contention. |
| Expression in Metabolic Tissues | GPR39 expression is altered in the liver, pancreas, and adipose tissue of diabetic and obese rat models. nih.gov | This suggests a role for GPR39 in metabolic diseases, but its direct interaction with obestatin in these contexts is unclear. |
In the quest for the true obestatin receptor, the glucagon-like peptide-1 receptor (GLP-1R) has emerged as a promising candidate. mdpi.com It has been proposed that some of the metabolic effects of obestatin are mediated through its interaction with GLP-1R in key metabolic tissues like pancreatic beta-cells and adipocytes. nih.gov
Studies have shown that obestatin can bind to and up-regulate the GLP-1 receptor. nih.gov The effects of obestatin on promoting beta-cell survival were reportedly diminished by a GLP-1R antagonist, further strengthening the link between obestatin and GLP-1R signaling. nih.gov However, conflicting data exists, with some studies in INS-1 pancreatic beta cells failing to demonstrate obestatin's ability to bind to the GLP-1 receptor or displace GLP-1 binding. nih.gov
Despite these inconsistencies, the potential involvement of GLP-1R in mediating obestatin's actions remains an active area of investigation, particularly given the established role of GLP-1R in glucose homeostasis and cell survival. nih.gov
The search for obestatin's receptor extends beyond GPR39 and GLP-1R. Evidence from radioreceptor binding assays has indicated the presence of specific, high-affinity binding sites for obestatin on the membranes of rat ventricular myocardium and cardiomyocytes. nih.gov This suggests the existence of a distinct, yet unidentified, obestatin receptor in cardiac tissue. nih.gov The possibility of other receptor subtypes or entirely novel binding partners for obestatin in various rat tissues remains an open and intriguing area of research.
Downstream Intracellular Signaling Pathways Activated by Obestatin in Rat Cells
Regardless of the ongoing debate surrounding its primary receptor, obestatin has been shown to activate several key intracellular signaling pathways in rat cells, pointing to its influence on fundamental cellular processes.
A significant body of evidence indicates that obestatin can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway in various rat cell types. This pathway is crucial for cell survival, growth, and metabolism. Studies have demonstrated that obestatin treatment can lead to the phosphorylation and activation of Akt, a central kinase in this cascade. nih.gov The activation of the PI3K/Akt pathway by obestatin is thought to be a key mechanism underlying its protective effects against apoptosis and its role in promoting cell survival. nih.gov The concurrent activation of Akt by obestatin supports a role for this system in balancing catabolic and anabolic signaling to maintain cellular function and viability. nih.govnih.gov
In addition to the PI3K/Akt pathway, obestatin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) cascade. nih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. Obestatin-induced activation of ERK1/2 has been observed in various cell types and is implicated in the peptide's pro-survival and anti-apoptotic effects. nih.govresearchgate.net The activation of both the PI3K/Akt and MAPK/ERK1/2 pathways by obestatin suggests a coordinated signaling network through which this peptide exerts its diverse physiological effects. nih.gov
Protein Kinase C (PKC) Isoform Involvement
The involvement of Protein Kinase C (PKC) in obestatin's signaling cascade has been suggested in various cellular contexts, often as a downstream component of broader signaling pathways. In cardioprotective mechanisms observed in isolated ischaemia/reperfusion (I/R) rat hearts, obestatin's ability to reduce infarct size is mediated through a Nitric Oxide/Protein Kinase G (NO/PKG) pathway that also involves ROS/PKC signaling. nih.gov This places PKC as a crucial element in the signaling cascade that confers obestatin's protective effects on cardiac tissue under stress.
While research directly identifying specific PKC isoform involvement in rat models is limited, studies in other species and cell lines provide valuable insights. For instance, in feline ovarian cells, the effects of obestatin on cell viability and hormone release were shown to be mediated by PKC, as the application of a PKC blocker, calphostin-c, inverted the stimulatory actions of obestatin. nih.gov Furthermore, in human gastric cancer cells, it is hypothesized that an unidentified obestatin receptor may interact with PI3K, leading to the subsequent activation of a novel PKC isoform, PKCε, which is responsible for the activation of the MAPK pathway. mdpi.com These findings collectively suggest that PKC activation is a recurring theme in obestatin's mechanism of action across different biological systems and functions.
Nitric Oxide (NO)/Cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) Pathway Modulation
In rat cardiovascular models, obestatin demonstrates significant regulatory effects through the modulation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP)/Protein Kinase G (PKG) signaling pathway. nih.gov This pathway is fundamental to obestatin's role in promoting cardioprotection and regulating cardiovascular function, particularly under conditions of stress. nih.gov
Research on isolated rat papillary muscle shows that obestatin exerts an inhibitory effect on muscle performance, both in basal conditions and under β-adrenergic overstimulation, through an endothelial-dependent NO/cGMP/PKG mechanism. nih.govresearchgate.net This same pathway is implicated in the vasodilator effect of the peptide. nih.gov Further evidence for the crucial role of this pathway comes from studies where the anti-adrenergic effects of obestatin were nullified by the administration of inhibitors for NO synthesis (L-NNA) and soluble guanylate cyclase (ODQ), the enzyme responsible for producing cGMP. researchgate.net
In the context of ischemia/reperfusion injury in isolated rat hearts, obestatin administration during early reperfusion leads to a reduction in infarct size. This protective action is dependent on the activation of the NO/PKG pathway, which also incorporates ROS/PKC signaling and converges on mitochondrial ATP-sensitive potassium channels. nih.gov
Table 1: Obestatin's Modulation of the NO/cGMP/PKG Pathway in Rat Cardiovascular Models
| Experimental Model | Observed Effect of Obestatin | Signaling Pathway Implication | Key Findings |
|---|---|---|---|
| Isolated Rat Papillary Muscle | Inhibitory tone on muscle performance; Anti-adrenergic effect | Endothelial-dependent NO/cGMP/PKG signaling | Effects were abolished by inhibitors of NO synthesis (L-NNA) and guanylate cyclase (ODQ). nih.govresearchgate.net |
| Isolated Ischemia/Reperfusion (I/R) Rat Hearts | Reduced infarct size | NO/PKG pathway activation, involving ROS/PKC | Demonstrates a cardioprotective role during reperfusion. nih.gov |
| General Cardiovascular Function | Vasodilation | NO/cGMP/PKG pathway | Contributes to the regulation of vascular tone. nih.gov |
AMP-Activated Protein Kinase (AMPK) Phosphorylation
Obestatin has been shown to modulate cellular energy homeostasis through the phosphorylation and subsequent activation of AMP-Activated Protein Kinase (AMPK). In rat models, obestatin treatment increased AMPK phosphorylation in the liver. researchgate.net
Studies using the PC12 cell line, derived from a rat pheochromocytoma, have further elucidated this mechanism. In nutrient-deprived PC12 cells, obestatin treatment significantly enhanced the phosphorylation of AMPK at its T172 residue, a key marker of its activation. nih.govnih.gov This activation was functionally relevant, as it was accompanied by the increased phosphorylation of Acetyl-CoA Carboxylase (ACC), a well-established downstream target of AMPK. nih.govnih.gov The concurrent activation of Akt, ERK1/2, and AMPK by obestatin in this model supports a coordinated role for these pathways in promoting cell function and viability under metabolic stress. nih.gov While some studies highlighting obestatin's effect on AMPK phosphorylation were conducted in human adipocytes and 3T3-L1 cells, the findings in rat liver and PC12 cells confirm the relevance of this pathway in rat models. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Transactivation Mechanisms
A significant aspect of obestatin's signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), a mechanism that links G protein-coupled receptors (GPCRs) to receptor tyrosine kinase pathways. Research has detailed a specific pathway where obestatin initiates a signaling cascade that culminates in EGFR activation. nih.govbioscientifica.com
This process is initiated by obestatin binding to its receptor, proposed to be GPR39, which leads to the formation of a GPR39/β-arrestin 1/Src signaling complex. nih.govbioscientifica.com The scaffolding protein β-arrestin 1 facilitates the activation of the non-receptor tyrosine kinase Src. Activated Src then mediates the transactivation of the EGFR, which in turn initiates downstream signaling, including the activation of the Akt pathway. nih.govbioscientifica.com This entire mechanism occurs independently of Gi/o-protein or Gβγ dimer participation, highlighting a non-canonical signaling route for a GPCR ligand. nih.govbioscientifica.com This β-arrestin-mediated transactivation provides a clear example of receptor cross-talk initiated by obestatin.
Table 2: Proposed Mechanism of Obestatin-Induced EGFR Transactivation
| Step | Molecular Event | Key Proteins Involved | Downstream Effect |
|---|---|---|---|
| 1 | Obestatin binds to its receptor | Obestatin, GPR39 | Conformational change in GPR39 |
| 2 | Formation of a signaling complex | GPR39, β-arrestin 1, Src | Recruitment of β-arrestin 1 and Src to the receptor |
| 3 | Src kinase activation | Src | Phosphorylation of Src at Y416 |
| 4 | EGFR transactivation | EGFR, Src | Activation of EGFR tyrosine kinase activity |
| 5 | Initiation of downstream signaling | Akt, ERK1/2 | Stimulation of cell signaling pathways like Akt activation. nih.govbioscientifica.com |
Activation of Early-Response Genes (e.g., c-fos)
The activation of early-response genes, such as c-fos, is a common downstream event in many signal transduction pathways that regulate cell proliferation and differentiation. Evidence suggests that obestatin can induce the expression of c-fos in certain peripheral tissues in rats. Specifically, in isolated rat adipocytes, obestatin is thought to mediate some of its effects through the induction of c-Fos and ERK1/2 signaling. nih.gov
However, the effect of obestatin on c-fos expression appears to be tissue- and context-dependent. In contrast to its effects in peripheral cells, studies investigating the central effects of obestatin in rodents have yielded different results. nih.gov When administered peripherally to freely fed rats, obestatin did not alter the number of Fos-positive neurons in key brain nuclei involved in the regulation of feeding, such as the paraventricular nucleus of the hypothalamus (PVN) and the nucleus of the solitary tract (NTS). nih.gov This lack of central c-fos activation was consistent with the finding that peripheral obestatin had no effect on feeding behavior in these experiments, whereas the positive control, cholecystokinin (B1591339) (CCK-8S), effectively reduced food intake and increased Fos expression in these brain regions. nih.gov These findings indicate that while obestatin may activate early-response genes in certain peripheral cell types like adipocytes, it does not appear to do so in the central neural circuits that control feeding behavior in rats. nih.govnih.gov
Receptor-Independent or Cross-Talk Mechanisms in Rat Models
The signaling mechanisms of obestatin in rat models are characterized by significant cross-talk between different receptor systems, and the identity of its primary receptor remains a subject of debate. While initially proposed to be the orphan G protein-coupled receptor GPR39, subsequent studies have provided conflicting evidence, leading to the exploration of alternative and cross-talk mechanisms. nih.govnih.gov
A prominent example of cross-talk is the transactivation of the EGFR, as detailed previously. This process, where the activation of a GPCR by obestatin leads to the subsequent activation of a receptor tyrosine kinase, is a classic receptor cross-talk mechanism. nih.govbioscientifica.com
Furthermore, obestatin's signaling pathways show considerable overlap and interaction with those of other gut hormones. There is evidence for cross-talk with the GLP-1 receptor system; some studies have shown that obestatin can bind to the GLP-1 receptor and that its effects can be mitigated by GLP-1 receptor antagonists. nih.gov However, other reports have failed to demonstrate this binding, indicating that this interaction may be cell-type specific or indirect. nih.gov
Obestatin also appears to modulate the activity of the ghrelin receptor, GHSR-1a. In vitro studies on rat stomach tissue have shown that obestatin at low concentrations can reduce the ability of ghrelin to facilitate cholinergically-mediated contractions. bohrium.comnih.gov This suggests that obestatin may act as a modulator of ghrelin signaling, rather than simply as a direct agonist or antagonist at its own receptor. This modulatory role highlights a complex interplay between the two preproghrelin-derived peptides. nih.govnih.gov The uncertainty surrounding a single, definitive receptor for obestatin suggests that its biological effects in rats may be the result of its ability to interact with and modulate multiple receptor systems.
Physiological Systems and Cellular Functions Mediated by Obestatin Rat
Gastrointestinal System and Digestive Physiology
Obestatin (B13227), a peptide derived from the same precursor as ghrelin, has been investigated for its various roles within the gastrointestinal system of rats. Research has explored its influence on motility, pancreatic secretions, intestinal development, and inflammatory responses.
The role of obestatin in regulating gastrointestinal motility in rats has yielded varied and sometimes conflicting results. Some studies suggest an inhibitory effect, while others report little to no significant impact.
Initial reports indicated that obestatin could suppress gastric emptying and jejunal muscle contraction in mice. wjgnet.com Subsequent research in conscious rats demonstrated that obestatin exerts inhibitory effects on the motility of the antrum and duodenum in the fed state, but not in the fasted state. wjgnet.com This suggests that the physiological state of the animal may influence the action of obestatin on gut motility.
Conversely, other studies have found that obestatin has a limited ability to modulate gastrointestinal motility in rats. nih.govbohrium.com In one study, obestatin did not affect contractions of the jejunum or forestomach in vitro. nih.gov Furthermore, in vivo, it had no effect on gastric emptying. nih.govnih.gov While low concentrations of obestatin appeared to reduce the ability of ghrelin to facilitate stomach contractions, higher concentrations did not produce a statistically significant effect. nih.gov Another study also concluded that peripheral obestatin does not play a significant role in the regulation of gastric emptying. nih.gov These findings suggest that obestatin may not be a physiological opponent of ghrelin in the context of gastrointestinal motility. nih.gov
The table below summarizes the varied findings on obestatin's effect on gastrointestinal motility in rats.
| Parameter | Observed Effect in Rats | Study Conclusion | Citations |
| Gastric Emptying | No significant effect | Peripheral obestatin is not a primary regulator. | nih.govnih.gov |
| Antrum & Duodenum Motility | Inhibition in the fed state, no effect in the fasted state | Effect is dependent on the digestive state. | wjgnet.com |
| Jejunal Contractility | No effect on contractions in vitro | Limited direct impact on jejunal muscle. | nih.gov |
| Interaction with Ghrelin | Failed to antagonize ghrelin-stimulated motility | Does not act as a physiological opponent to ghrelin in motility. | wjgnet.com |
Obestatin appears to have a complex, dual-action role in regulating pancreatic exocrine secretion in rats, involving both stimulatory and inhibitory pathways.
Studies in anesthetized rats have shown that intravenous and intraduodenal administration of obestatin stimulates the secretion of pancreatic juice enzymes, specifically increasing protein and trypsin output without affecting the volume of pancreatic-biliary juice. jpp.krakow.pl This stimulatory effect is dose-dependent and appears to be mediated through a vagal pathway, as vagotomy abolishes the response. jpp.krakow.pljafs.com.pl This suggests an indirect mechanism of action on pancreatic acinar cells. jpp.krakow.pl
However, there is also evidence for a direct inhibitory effect. In vitro studies on isolated pancreatic acini have shown that obestatin can have an opposite, inhibitory effect on enzyme secretion. nih.gov This suggests that obestatin may act directly on acinar cells to suppress secretion, while its systemic administration in vivo leads to a net stimulation via a vagally-mediated pathway. jafs.com.pl It has been noted that extremely high doses of obestatin were used in some studies showing stimulation, whereas more moderate doses in conscious rats with acute pancreatitis did not significantly affect pancreatic exocrine secretion. plos.org
The following table details the findings on obestatin's influence on pancreatic exocrine secretion in rats.
| Administration Route | Model | Effect on Pancreatic Secretion | Proposed Mechanism | Citations |
| Intravenous/Intraduodenal | Anesthetized Rats | Increased protein and trypsin output | Vagal nerve stimulation | jpp.krakow.pljafs.com.pl |
| In vitro | Isolated Pancreatic Acini | Inhibitory | Direct action on acinar cells | nih.gov |
| Intraperitoneal | Conscious Rats with Acute Pancreatitis | No significant effect | Dose-dependent effects may vary | plos.orgnih.gov |
In suckling rats, enteral administration of obestatin has been shown to influence the remodeling and development of the intestinal mucosa in a dose-dependent manner. nih.govnih.gov
Studies investigating the effects of different doses of obestatin administered enterally to suckling rats from day 14 to 21 of life revealed significant changes in the histometry of the small intestinal wall and epithelial cell remodeling compared to a control group. nih.govresearchgate.net The specific nature of these changes and their implications for intestinal development were dependent on the administered dose. nih.gov While lower doses induced certain morphological changes, a high dose was suggested to have an inhibitory effect on intestinal maturation. nih.govnih.gov
The research identified the mitogen-activated protein kinase-3 (MAPK3) as a key regulator in the mechanism of obestatin's action in the gastrointestinal tract. nih.govresearchgate.net These findings indicate that enteral obestatin can significantly affect small intestinal epithelial cell remodeling in suckling rats. nih.gov
The table below summarizes the effects of enteral obestatin on the intestinal mucosa in suckling rats.
| Parameter | Effect of Enteral Obestatin | Key Findings | Citations |
| Small Intestinal Histometry | Significant changes in the intestinal wall structure | Dose-dependent effects on mucosal architecture. | nih.govresearchgate.net |
| Intestinal Epithelial Cells | Modulation of cell remodeling | Influences the normal development of the intestinal lining. | nih.govnih.gov |
| Intestinal Maturation | High doses may have an inhibitory effect | Potential for adverse effects on gut development at higher concentrations. | nih.govnih.gov |
| Molecular Pathway | Involvement of MAPK3 | MAPK3 is a key gene regulating obestatin's action in the gut. | nih.govresearchgate.net |
Obestatin has demonstrated significant anti-inflammatory and therapeutic effects in rat models of gastrointestinal inflammation, including colitis and acute pancreatitis. nih.govmdpi.com
In a model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, treatment with obestatin reduced the severity of colonic damage. nih.gov This was associated with an improvement in mucosal blood flow and a decrease in both local and systemic inflammatory markers. nih.gov Specifically, obestatin administration led to a reduction in the mucosal concentration of the pro-inflammatory cytokine interleukin-1β (IL-1β) and decreased the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. nih.govnih.gov Similar therapeutic effects were observed in acetic acid-induced colitis, where obestatin accelerated healing, improved mucosal blood flow, and increased cell proliferation in the colonic mucosa. nih.govviamedica.pl
In the context of acute pancreatitis, pretreatment with obestatin has been shown to inhibit the development of cerulein-induced pancreatitis. mdpi.com In ischemia/reperfusion-induced acute pancreatitis, treatment with obestatin after the onset of the condition ameliorated morphological signs of pancreatic damage, including edema, necrosis, and leukocyte infiltration. plos.orgnih.gov These structural improvements were accompanied by a reduction in IL-1β levels and MPO activity, indicating a potent anti-inflammatory action. plos.org
The table below outlines the anti-inflammatory effects of obestatin in rat models of gastrointestinal diseases.
| Disease Model | Observed Therapeutic Effects | Mechanism of Action | Citations |
| TNBS-Induced Colitis | Reduced colonic damage, improved mucosal blood flow | Decreased mucosal IL-1β and MPO activity | nih.gov |
| Acetic Acid-Induced Colitis | Accelerated healing of colonic damage | Improved mucosal blood flow, increased cell proliferation, reduced inflammation | nih.govviamedica.pl |
| Cerulein-Induced Pancreatitis | Inhibition of pancreatitis development | Protective effects against inflammation | mdpi.com |
| Ischemia/Reperfusion-Induced Pancreatitis | Ameliorated pancreatic damage, accelerated regeneration | Reduced edema, necrosis, leukocyte infiltration; decreased IL-1β and MPO | plos.orgnih.gov |
Metabolic and Adipose Tissue Regulation
Beyond the gastrointestinal tract, obestatin plays a role in metabolic processes, particularly in the regulation of adipose tissue development and function in rats.
Obestatin has been found to promote the differentiation of preadipocytes into mature adipocytes and to regulate lipid metabolism in these cells. nih.govspandidos-publications.com
In studies using rat primary preadipocytes, obestatin enhanced the accumulation of lipids and increased the expression of markers associated with preadipocyte differentiation. nih.govspandidos-publications.com This indicates that obestatin actively supports the process of adipogenesis. nih.gov Furthermore, the expression of preproghrelin, the precursor to obestatin, increases during adipogenesis, suggesting a potential autocrine or paracrine role for obestatin in this process. nih.gov Neutralizing endogenous obestatin with an antibody was found to decrease adipocyte differentiation, further supporting its contributory role. nih.gov
Obestatin's influence on lipolysis appears to be dependent on the developmental stage of the adipocyte. nih.govspandidos-publications.com At the early stage of differentiation, obestatin suppressed lipolysis. nih.govspandidos-publications.com In contrast, at the late stage of adipogenesis, it stimulated lipolysis. nih.govspandidos-publications.com In mature adipocytes, obestatin has been shown to inhibit both basal and insulin-stimulated lipogenesis and glucose uptake, while potentiating adrenaline-stimulated lipolysis. researchgate.net These actions are believed to be mediated through the GPR39 receptor. researchgate.net
The table below summarizes the regulatory effects of obestatin on adipogenesis and preadipocyte differentiation in rats.
| Process | Effect of Obestatin | Key Findings | Citations |
| Preadipocyte Differentiation | Promotes differentiation | Enhances lipid accumulation and expression of differentiation markers. | nih.govspandidos-publications.comnih.gov |
| Lipolysis | Stage-dependent regulation | Suppresses lipolysis in early differentiation; stimulates it in late adipogenesis. | nih.govspandidos-publications.com |
| Lipogenesis & Glucose Uptake | Inhibition in mature adipocytes | Reduces basal and insulin-stimulated lipid and glucose uptake. | researchgate.net |
| Endogenous Role | Contributes to adipogenesis | Preproghrelin expression increases during differentiation; neutralization of obestatin reduces it. | nih.gov |
Modulation of Lipid Metabolism (Lipolysis, Lipogenesis) in Rat Adipocytes
Obestatin, a peptide derived from the preproghrelin gene, has been shown to influence lipid metabolism in rat adipocytes, although the findings present a complex picture. In isolated primary rat adipocytes, obestatin has been found to inhibit both basal and insulin-stimulated lipogenesis. nih.govresearchgate.net Furthermore, it potentiates adrenaline-stimulated lipolysis in these cells. nih.govresearchgate.net This suggests a role for obestatin in reducing lipid storage and promoting the breakdown of stored fats. The mechanism for these effects is believed to be mediated through the GPR39 receptor. nih.govresearchgate.net
However, studies on rat preadipocytes have revealed a more nuanced, biphasic effect of obestatin on lipolysis. At the early stages of preadipocyte differentiation, obestatin was observed to suppress lipolysis. nih.gov In contrast, at the later stages of adipogenesis, it stimulated lipolysis. nih.gov This stage-dependent modulation of lipolysis suggests that obestatin's role in lipid metabolism may vary with the developmental state of the fat cell. nih.gov Conflicting reports also exist from studies on 3T3-L1 adipocytes, a mouse cell line, where some research indicates obestatin suppresses lipolysis. spandidos-publications.com These discrepancies highlight the complexity of obestatin's actions on lipid metabolism, which may be dependent on the specific cell type and its differentiation stage. nih.govspandidos-publications.com
Table 1: Effects of Obestatin on Lipid Metabolism in Rat Adipocytes
| Process | Cell Type | Effect of Obestatin | Mediator | Source |
|---|---|---|---|---|
| Lipogenesis (basal) | Isolated primary rat adipocytes | Inhibition | GPR39 receptor | nih.govresearchgate.net |
| Lipogenesis (insulin-stimulated) | Isolated primary rat adipocytes | Inhibition | GPR39 receptor | nih.govresearchgate.net |
| Lipolysis (adrenaline-stimulated) | Isolated primary rat adipocytes | Potentiation | GPR39 receptor | nih.govresearchgate.net |
| Lipolysis | Rat preadipocytes (early differentiation) | Suppression | Not specified | nih.gov |
Effects on Glucose Uptake in Rat Adipocytes
Research on isolated primary rat adipocytes has demonstrated that obestatin inhibits both basal and insulin-stimulated glucose transport. nih.govresearchgate.net This finding suggests that in these specific cells, obestatin may act to reduce glucose utilization. The inhibitory effect on glucose uptake is reportedly mediated through the GPR39 receptor. nih.govresearchgate.net However, it is important to note that contrasting findings have been reported in the 3T3-L1 adipocyte cell line, where obestatin was found to stimulate glucose uptake. nih.govmdpi.com
Influence on Adipokine Secretion (e.g., Leptin, Adiponectin) in Rat Models
Obestatin has been shown to modulate the secretion of adipokines, which are signaling molecules produced by adipose tissue. In studies using rat primary preadipocytes, obestatin was found to stimulate the release of leptin, a key satiety hormone. nih.gov This effect was observed during the differentiation of preadipocytes. nih.govresearchgate.net In a rat model of high-fat diet-induced nonalcoholic fatty liver disease, long-term administration of obestatin enhanced circulatory adiponectin levels. bohrium.comnih.gov Adiponectin is known for its insulin-sensitizing and anti-inflammatory properties.
Table 2: Influence of Obestatin on Adipokine Secretion in Rat Models
| Adipokine | Model | Effect of Obestatin | Source |
|---|---|---|---|
| Leptin | Rat primary preadipocytes | Stimulated release | nih.govresearchgate.net |
Impact on Hepatic Insulin (B600854) Signaling and Lipid Accumulation in Rat Models
In rat models of high-fat diet-induced nonalcoholic fatty liver disease (NAFLD), long-term administration of obestatin has demonstrated protective and restorative effects on the liver. bohrium.comnih.govnih.gov Obestatin treatment was found to reverse hepatic lipid accumulation and improve insulin resistance. bohrium.comnih.gov Mechanistically, these beneficial effects are associated with an enhancement of hepatic adiponectin signaling. bohrium.comnih.gov This includes elevated hepatic protein levels of adiponectin receptors (adipoRII), carnitine palmitoyltransferase-1 (CPT-1), peroxisome proliferator-activated receptor-α (PPAR-α), and phospho-AMPK (p-AMPK). nih.gov These findings suggest that obestatin can positively impact liver function by improving insulin sensitivity and reducing fat buildup. bohrium.comnih.govnih.gov
Modulation of Pancreatic Endocrine Function (e.g., Insulin, Glucagon (B607659), Somatostatin (B550006) Secretion) in Rat Islets
Obestatin exerts a modulatory role on the endocrine function of the pancreas in rats. Studies using perfused rat pancreas have shown that obestatin has a dual effect on insulin secretion. nih.gov At a lower concentration, it potentiated the insulin response to glucose, arginine, and tolbutamide. nih.gov Conversely, at a higher concentration, it inhibited glucose-induced insulin secretion. nih.gov The potentiating effect of obestatin on insulin output appears to be sensitive to the activation of ATP-dependent K+ channels. nih.gov In contrast, obestatin did not significantly alter the glucagon and somatostatin responses to arginine, suggesting its primary influence is on the beta-cells of the pancreatic islets. nih.gov Other research has also indicated that obestatin can increase insulin secretion from pancreatic β-cells and reduce apoptosis of pancreatic islets. openpublichealthjournal.com
Cardiovascular System Regulation
Modulation of Myocardial Contractility and Performance in Isolated Rat Hearts
Obestatin has been shown to modulate myocardial contractility and performance in isolated rat hearts, particularly in the context of ischemia-reperfusion (I/R) injury. In isolated perfused rat hearts subjected to I/R, the addition of rat obestatin before ischemia reduced contractile dysfunction in a concentration-dependent manner. nih.govphysiology.orgphysiology.org It also improved the recovery of the maximum rate of rise of left ventricular developed pressure during reperfusion. physiology.org
In isolated rat papillary muscle under basal conditions, obestatin induced a biphasic effect on myocardial contractility. nih.gov This was characterized by a slight, transient enhancement followed by a dose-dependent reduction of developed tension. nih.gov These effects were reversible upon washout. nih.gov Furthermore, obestatin has been shown to blunt the β-adrenergic response in isolated papillary muscle. nih.gov In diabetic rats, obestatin treatment preserved papillary muscle contractility. bohrium.com
Table 3: Effects of Obestatin on Myocardial Contractility in Isolated Rat Hearts
| Experimental Model | Condition | Effect of Obestatin | Source |
|---|---|---|---|
| Isolated perfused rat heart | Ischemia-Reperfusion | Reduced contractile dysfunction | nih.govphysiology.orgphysiology.org |
| Isolated rat papillary muscle | Basal | Biphasic: transient enhancement followed by dose-dependent reduction | nih.gov |
| Isolated rat papillary muscle | β-adrenergic stimulation | Blunted response | nih.gov |
Regulation of Coronary Flow and Vascular Tone in Rat Models
Obestatin (rat) has been demonstrated to exert significant vasodilatory effects on the coronary vasculature in isolated rat hearts. Studies show that obestatin can increase coronary flow under basal conditions. This vasodilatory action is mediated through the nitric oxide (NO) pathway. Specifically, the peptide stimulates endothelial-dependent NO/cGMP/PKG signaling. nih.gov The involvement of this pathway is confirmed by experiments where the vasodilator effect of obestatin was attenuated by the presence of L-NNA, a nitric oxide synthase inhibitor. researchgate.netekb.eg
Furthermore, the phosphoinositide 3-kinase (PI3K) pathway also plays a role in obestatin-induced vasodilation, as the effect is diminished by the PI3K inhibitor wortmannin. researchgate.net In addition to its effects under normal conditions, obestatin also counteracts vasoconstriction induced by stress factors. Research indicates that obestatin can mitigate the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1) on coronary vessels. nih.govresearchgate.net This suggests a protective role for obestatin in maintaining coronary perfusion in pathological states characterized by elevated ET-1 levels. nih.gov
Table 1: Effect of Obestatin on Coronary Flow in Isolated Rat Hearts
| Condition | Treatment | Observed Effect on Coronary Flow | Mediating Pathway(s) | Reference |
|---|---|---|---|---|
| Basal | Obestatin (50 nM) | Vasodilation (Increased Flow) | NO/cGMP/PKG, PI3K | nih.govresearchgate.net |
| ET-1 Induced Vasoconstriction | Obestatin (50 and 75 nM) | Attenuation of Vasoconstriction | NO/cGMP/PKG | nih.govresearchgate.net |
Cardioprotective Mechanisms in Rat Models (e.g., Ischemia/Reperfusion Injury, Anti-Apoptotic Effects)
Obestatin exhibits potent cardioprotective properties in rat models of myocardial ischemia/reperfusion (I/R) injury. Administration of obestatin has been shown to significantly reduce the infarct size following an ischemic event. nih.govnih.govnih.gov This protective effect is associated with a reduction in cardiomyocyte apoptosis, a key component of I/R damage. nih.govphysiology.orgphysiology.org
The anti-apoptotic action of obestatin is mediated through the modulation of key signaling proteins. nih.gov Studies have revealed that obestatin treatment leads to the downregulation of pro-apoptotic factors such as caspase-3 and Bax, while simultaneously upregulating the expression of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org
The signaling pathways underlying these cardioprotective effects are multifactorial. Key pathways activated by obestatin include the phosphoinositide 3-kinase (PI3K)/Akt, protein kinase C (PKC), and extracellular signal-regulated kinase (ERK1/2) pathways. nih.govphysiology.orgphysiology.org Inhibition of these pathways has been shown to abolish the anti-apoptotic and cardioprotective benefits of obestatin. nih.govphysiology.org Additionally, the nitric oxide (NO)/protein kinase G (PKG) pathway is involved, particularly when obestatin is administered during early reperfusion, a process which also involves reactive oxygen species (ROS) signaling and the opening of mitochondrial ATP-sensitive potassium channels. nih.govnih.gov Beyond its anti-apoptotic role, obestatin also demonstrates anti-inflammatory properties in the context of I/R injury by decreasing the mRNA levels of inflammatory cytokines such as TNF-α and IL-6. nih.govsemanticscholar.org
Table 2: Cardioprotective Effects of Obestatin in Rat I/R Injury Models
| Endpoint | Effect of Obestatin | Molecular Mechanism | Signaling Pathway(s) | Reference |
|---|---|---|---|---|
| Infarct Size | Reduced | N/A | NO/PKG, PI3K, PKC, ERK1/2 | nih.govnih.govnih.gov |
| Cardiomyocyte Apoptosis | Reduced | ↓ Caspase-3, ↓ Bax, ↑ Bcl-2 | PI3K, PKC, ERK1/2 | nih.govphysiology.orgphysiology.orgsemanticscholar.org |
| Inflammation | Reduced | ↓ TNF-α mRNA, ↓ IL-6 mRNA | N/A | nih.govsemanticscholar.org |
Neuroendocrine and Central Nervous System Modulation
Hypothalamic Circuitry Involvement in Rat Models
Obestatin is understood to exert some of its effects through actions within the central nervous system, particularly the hypothalamus, a critical region for regulating energy homeostasis and neuroendocrine function. nih.gov When administered directly into the arcuate nucleus of the rat hypothalamus, obestatin can lead to a reduction in caloric intake and body weight gain. nih.gov The hypothalamus contains key neuronal populations that control appetite, such as neurons expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are orexigenic, and those expressing pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which are anorexigenic. oup.commpg.de
Despite its effects on feeding behavior when injected locally, studies have found that chronic intracerebroventricular (icv) obestatin treatment does not significantly alter the hypothalamic mRNA expression levels of these key neuropeptides (NPY, AgRP, POMC, or CART). nih.govoup.com This suggests that obestatin's influence on hypothalamic function may not be mediated by transcriptional regulation of these specific peptide systems, but rather through other mechanisms, such as modulating neurotransmitter release or acting on different neuronal populations. nih.gov
Effects on Hypothalamic Neurotransmitter Release (Dopamine, Norepinephrine (B1679862), Serotonin) in Rats
In vitro studies using hypothalamic synaptosomes from rats have demonstrated that obestatin can directly modulate neurotransmitter release. Specifically, obestatin has been shown to cause a dose-dependent inhibition of depolarization-induced dopamine (B1211576) release. nih.gov However, the same study found that obestatin did not modify the release of norepinephrine or serotonin (B10506) under the same conditions. nih.gov
Interestingly, obestatin appears to interact with the signaling of ghrelin, a peptide derived from the same precursor gene. When co-administered, obestatin was able to block the inhibitory effect of ghrelin on serotonin release. nih.gov Conversely, ghrelin was shown to reverse the obestatin-induced inhibition of dopamine release. nih.gov These findings suggest that obestatin's central effects may be partly mediated by a selective inhibition of the dopaminergic system within the hypothalamus and through complex interactions with ghrelin's modulation of serotonergic pathways. nih.gov
Table 3: Effect of Obestatin on Hypothalamic Neurotransmitter Release in Rats
| Neurotransmitter | Effect of Obestatin Alone | Interaction with Ghrelin | Reference |
|---|---|---|---|
| Dopamine | Inhibition of release | Inhibitory effect is reversed by ghrelin | nih.gov |
| Norepinephrine | No effect | N/A | nih.gov |
| Serotonin | No effect | Blocks ghrelin-induced inhibition of release | nih.gov |
Influence on Pituitary Hormone Secretion (e.g., Growth Hormone, Adrenocorticotropic Hormone, Prolactin, Luteinizing Hormone, Follicle-Stimulating Hormone, Thyroid-Stimulating Hormone) in Rat Models
The direct effect of obestatin on pituitary hormone secretion in rats has been a subject of investigation with some conflicting results, particularly concerning Growth Hormone (GH). Several studies using in vitro pituitary cell cultures from rats have reported that obestatin does not alter basal GH secretion. nih.govphysiology.org Furthermore, in these in vitro settings, obestatin failed to interfere with GH secretion stimulated by GH-releasing hormone (GHRH) or ghrelin, nor did it affect the inhibition of GH by somatostatin. nih.govphysiology.orgoup.com
However, in vivo experiments in freely moving rats have yielded different results. One study found that while obestatin alone did not change basal GH levels, it markedly inhibited the potent GH-releasing effect of exogenously administered ghrelin. oup.comnih.gov This discrepancy suggests that obestatin's inhibitory action on stimulated GH secretion may be mediated by indirect mechanisms at the hypothalamic level or require a physiological context not present in isolated pituitary cultures. oup.com
Data regarding the effects of obestatin on other pituitary hormones in rats is limited. The majority of studies have focused on GH, and there is a scarcity of specific findings for Adrenocorticotropic Hormone (ACTH), Prolactin (PRL), Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Thyroid-Stimulating Hormone (TSH) in rat models. nih.gov
Central Regulation of Thirst Mechanisms in Rats
Compelling evidence from rat models indicates that obestatin acts centrally to regulate fluid homeostasis by inhibiting thirst. Intracerebroventricular (icv) administration of obestatin significantly suppresses water drinking in rats under various conditions, including in animals with free access to food and water, as well as in those deprived of water. nih.govphysiology.org
The anti-dipsogenic effect of obestatin is potent and appears to be a primary action of the peptide, as the reduction in water intake precedes and is more pronounced than any effects on food consumption. nih.govphysiology.org Furthermore, obestatin effectively inhibits thirst induced by a potent dipsogen, angiotensin II (ANG II), demonstrating its robust role in thirst regulation. nih.govphysiology.org
The subfornical organ (SFO), a key brain structure in the control of thirst, has been identified as a potential site of action for obestatin. In vitro electrophysiological recordings have shown that obestatin can significantly affect the membrane potential of cultured SFO neurons. nih.govphysiology.org This suggests that obestatin may exert its inhibitory effect on drinking behavior by directly modulating the neural activity within this critical brain region. physiology.org
Modulation of Cognitive Functions (e.g., Memory, Anxiety, Sleep) in Rat Brain
While obestatin is understood to be involved in central nervous system processes like memory, anxiety, and sleep, specific research detailing these mechanisms in rat models is limited. However, evidence confirms that obestatin is biologically active on central neurons in rats. nih.gov Studies on dissociated and cultured cerebral cortical neurons from rats have shown that obestatin can elevate cytosolic calcium concentrations. nih.gov This indicates a direct cellular effect on rat brain cells, suggesting a potential role in modulating neuronal activity related to cognitive functions. Further research is needed to fully elucidate the specific pathways and behavioral outcomes in rat models.
Reproductive System Physiology
Immunohistochemical studies have successfully identified the presence and location of obestatin within the testes of Sprague-Dawley rats. nih.gov Obestatin immunoreactivity is specifically detected in the Leydig cells, which are the primary source of testosterone (B1683101) production in the testes. nih.govbioscientifica.com For comparison, these cells also show immunoreactivity for preproghrelin, the precursor protein from which both obestatin and ghrelin are derived. nih.gov
Obestatin has been shown to be a stimulator of testicular function in rat models, influencing both cell proliferation and hormone secretion. academicjournals.org Chronic administration of obestatin to male Sprague-Dawley rats leads to a significant increase in the populations of various testicular cells, including primary spermatocytes, secondary spermatocytes, spermatids, and Leydig cells. academicjournals.org
The peptide also plays a significant role in modulating testosterone levels. Both in vivo and in vitro studies have demonstrated that obestatin can increase testosterone secretion.
Key Research Findings on Obestatin's Effect on Testosterone in Rats:
| Study Type | Rat Model | Key Findings | Citation(s) |
|---|---|---|---|
| In Vivo | Pubertal Sprague-Dawley Rats | Intravenous obestatin significantly increased plasma testosterone concentrations, with a peak effect observed 30 minutes post-administration. | researchgate.netcabidigitallibrary.org |
| In Vivo | Male Sprague-Dawley Rats | Chronic intraperitoneal obestatin treatment for 10 days resulted in significantly higher plasma testosterone levels. | academicjournals.org |
| In Vitro | Adult Rat Testicular Strips | Obestatin caused a dose-dependent increase in basal testosterone secretion and significantly enhanced hCG-stimulated testosterone secretion. It also antagonized the inhibitory effect of ghrelin on testosterone secretion. | nih.govresearchgate.net |
| In Vitro | Pre-pubertal & Adult Rat Testis | In normally fed rats, 10⁻⁸ M obestatin significantly induced hCG-stimulated testosterone concentrations, an effect not seen in fasted rats, suggesting a dependency on nutritional status. | academicjournals.orgajol.info |
Muscle System Biology
The direct role of obestatin in skeletal muscle regeneration and satellite cell activity in rat models is an emerging area of research. While extensive mechanistic studies have been performed in mouse models, rat-specific data indicates that obestatin is involved in myogenesis. nih.gov Research has shown that obestatin levels are upregulated in rat myotubes, which suggests a functional role for the peptide in myogenic differentiation. Satellite cells are recognized as the primary stem cells responsible for muscle repair and regeneration. mdpi.comyoutube.com
Pancreatic Islet and Beta Cell Function
Obestatin demonstrates significant protective and regenerative effects on pancreatic islets and beta cells in various rat models of diabetes. Its expression in the fetal and neonatal rat pancreas has been positively correlated with insulin secretion, suggesting a role in beta-cell function from an early developmental stage. diabetesjournals.org
In models of type 2 diabetes induced by a high-fat diet and streptozotocin (B1681764), long-term obestatin treatment has been shown to improve islet health significantly. openpublichealthjournal.com Treatment can lead to the restoration of islet morphology, an increase in insulin expression, and a reduction in beta-cell apoptosis. openpublichealthjournal.com Furthermore, obestatin has been found to prevent beta-cell loss and increase insulin expression and secretion in pancreatic islets of newborn rats treated with streptozotocin. openpublichealthjournal.com In a combined therapy approach, obestatin, along with mesenchymal stem cells, showed significant improvements in pancreatic function in type II diabetic rats, enhancing the expression of crucial genes like GLP-1 and Pdx1. nih.gov
Summary of Obestatin's Effects on Pancreatic Islets in Diabetic Rat Models:
| Rat Model | Obestatin's Effects | Citation(s) |
|---|---|---|
| High-Fat Diet / Streptozotocin-Induced T2DM | Showed significant improvement in islet size and increased number of β-cells. | openpublichealthjournal.com |
| High-Fat Diet / Streptozotocin-Induced T2DM | Improved metabolic profile, showed anti-apoptotic effects, and increased pancreatic GLP-1 and Pdx1 gene expression. | nih.gov |
Pancreatic Beta-Cell Survival and Anti-Apoptotic Effects in Rat Models
Obestatin, a peptide derived from the preproghrelin gene, demonstrates significant protective effects on pancreatic beta-cells, promoting their survival and shielding them from apoptosis (programmed cell death). nih.gov In rat insulinoma cell lines (INS-1E), obestatin has been shown to exert proliferative, survival, and anti-apoptotic actions, particularly under conditions of cellular stress, such as serum deprivation or exposure to inflammatory cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.govdiabetesjournals.org
The anti-apoptotic mechanism of obestatin involves the activation of key intracellular signaling pathways. nih.gov Studies have revealed that obestatin's protective effects are mediated through the activation of extracellular signal-related kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI 3-kinase)/Akt pathways. nih.gov Furthermore, the peptide increases intracellular cyclic AMP (cAMP), and the inhibition of the adenylyl cyclase/cAMP/protein kinase A (PKA) signaling cascade blocks its anti-apoptotic effects. nih.govuniupo.it This suggests that obestatin utilizes multiple signaling routes to maintain beta-cell viability. nih.gov
Further evidence points to the role of specific anti-apoptotic proteins. Obestatin treatment may increase the expression of the anti-apoptotic protein Bcl-2, suggesting it enhances the cell's intrinsic survival mechanisms to prevent death. openpublichealthjournal.com The peptide's ability to protect beta-cells from inflammatory insults is crucial, as cytokine-induced apoptosis is a known factor in the loss of beta-cell mass in diabetes. diabetesjournals.orgnih.gov
Influence on Beta-Cell Mass and Regeneration in Diabetic Rat Models
In addition to preventing cell death, obestatin appears to play a role in maintaining and potentially regenerating pancreatic beta-cell mass, particularly in the context of diabetes. Histopathological studies on pancreatic tissues from type 2 diabetic rat models have shown that treatment with obestatin leads to a significant improvement in the size of the islets of Langerhans and an increase in the number of beta-cells. openpublichealthjournal.com This indicates a potential for obestatin to stimulate the growth and proliferation of these vital insulin-producing cells. openpublichealthjournal.com
The mechanisms underlying this influence on beta-cell mass are linked to obestatin's ability to induce the expression of genes critical for beta-cell regulation and function. nih.govdiabetesjournals.org For instance, obestatin has been found to upregulate the expression of glucagon-like peptide-1 receptor (GLP-1R) mRNA and insulin receptor substrate-2 (IRS-2). nih.govuniupo.it IRS-2 is a key molecule in regulating glucose homeostasis and the survival of beta-cells. nih.gov
Research also suggests that obestatin can enhance the generation of functional, islet-like cell clusters from precursor cells in vitro, highlighting its potential implications for cell-based replacement therapies for diabetes. nih.gov In streptozotocin-treated newborn rats, a model for diabetes, obestatin administration was shown to increase islet cell mass. openpublichealthjournal.com Collectively, these findings support a role for obestatin in preserving and possibly restoring a healthy population of pancreatic beta-cells in diabetic rat models. openpublichealthjournal.comnih.gov
Inflammation and Tissue Injury Response
Anti-Inflammatory Actions in Various Rat Tissues
Obestatin exhibits notable anti-inflammatory properties across a range of tissues in rat models. This action is primarily characterized by its ability to reduce the levels of pro-inflammatory cytokines and limit the infiltration of inflammatory cells. In studies of acute pancreatitis in rats, obestatin administration was found to reduce inflammation and increase pancreatic blood supply. nih.govnih.gov
In a rat model of experimental ulcerative colitis, obestatin provided protection by attenuating lipid peroxidation and T helper 1 (Th1)-mediated inflammation. nih.gov Similarly, in cases of renal ischemia-reperfusion that cause remote liver injury, obestatin treatment significantly lowered the hepatic levels of the pro-inflammatory cytokines TNF-α and IL-1β. This was accompanied by a reduction in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the tissue.
This anti-inflammatory effect has also been observed in the testes. In a testicular ischemia-reperfusion injury model, obestatin reversed the elevated levels of TNF-α and IL-1β, demonstrating its capacity to mitigate inflammatory responses in diverse organs. ekb.egekb.eg
Protective Effects against Ischemia-Reperfusion Injury in Rat Organs
Obestatin confers significant protection against the damage caused by ischemia-reperfusion (I/R) injury in various rat organs, including the liver, testes, and ileum. nih.govnih.gov This type of injury occurs when blood supply is restored to a tissue after a period of oxygen deprivation, leading to a surge in oxidative stress and inflammation. ekb.eg Obestatin's protective mechanism is attributed to its potent anti-oxidant, anti-inflammatory, and anti-apoptotic properties. ekb.egekb.eg
In rats subjected to hepatic I/R, obestatin treatment counteracted the induced liver damage by reducing oxidative stress and inhibiting the release of pro-inflammatory cytokines. nih.gov Studies on remote liver injury caused by renal I/R provided more detailed evidence; obestatin administration reversed the increase in malondialdehyde (MDA), a marker of lipid peroxidation, and boosted the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).
Similar protective effects were documented in testicular I/R injury. Obestatin treatment not only reduced levels of MDA, TNF-α, and IL-1β but also enhanced the activities of the antioxidant enzymes SOD, CAT, and glutathione (B108866) peroxidase (GPX). ekb.egekb.eg Furthermore, obestatin mitigated apoptosis by decreasing the activity of caspase-8 and caspase-3 and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. ekb.eg
The table below summarizes the protective effects of obestatin on key biomarkers in different rat organs following ischemia-reperfusion injury, based on data from published studies.
| Organ | Biomarker | I/R Group (Untreated) | I/R + Obestatin Group | Protective Effect |
| Liver (from Renal I/R) | Malondialdehyde (MDA) | Increased | Decreased | Anti-oxidant |
| Superoxide Dismutase (SOD) | Decreased | Increased | Anti-oxidant | |
| Catalase (CAT) | Decreased | Increased | Anti-oxidant | |
| TNF-α | Increased | Decreased | Anti-inflammatory | |
| IL-1β | Increased | Decreased | Anti-inflammatory | |
| Testis | Malondialdehyde (MDA) | Increased | Decreased | Anti-oxidant |
| Superoxide Dismutase (SOD) | Decreased | Increased | Anti-oxidant | |
| TNF-α | Increased | Decreased | Anti-inflammatory | |
| IL-1β | Increased | Decreased | Anti-inflammatory | |
| Caspase-3 Activity | Increased | Decreased | Anti-apoptotic | |
| Bax Protein Expression | Increased | Decreased | Anti-apoptotic | |
| Bcl-2 Protein Expression | Decreased | Increased | Anti-apoptotic |
Comparative Biological Roles with Ghrelin in Rat Models
Shared Genetic Origin and Differential Processing of Preproghrelin in Rats
Obestatin (B13227) and ghrelin, two peptides with distinct physiological roles, originate from a single gene, the preproghrelin gene (GHRL). nih.govmdpi.comnih.gov This shared genetic origin underscores a fascinating biological paradigm where a single precursor molecule can yield mediators with often opposing functions. In rats, the GHRL gene encodes a 117-amino acid precursor protein known as preproghrelin. mdpi.com Through a series of post-translational modifications, this precursor is cleaved to generate the 28-amino acid ghrelin peptide and the 23-amino acid obestatin peptide. researchgate.net
The processing of preproghrelin is a critical step that determines the relative availability of these two peptides and is mediated by specific enzymes known as prohormone convertases (PCs). nih.gov In the rat stomach, studies have shown that prohormone convertase 1/3 (PC1/3) is instrumental in the cleavage of preproghrelin to produce ghrelin. nih.gov The observation that preproghrelin-positive cells are more numerous than cells positive for both ghrelin and PC1/3 in the stomach suggests that the expression of PC1/3 is a rate-limiting factor for ghrelin production in this tissue. nih.gov
Interestingly, the processing machinery can differ by tissue. In the rat pancreas, both PC1/3 and another enzyme, PC2, are found in ghrelin-positive cells, indicating that both convertases may play a role in the local processing of preproghrelin. nih.gov Furthermore, the secretion of ghrelin and obestatin appears to be differentially regulated by the nutritional status of the animal. For example, during fasting in rats, circulating ghrelin levels markedly increase, whereas obestatin levels have been observed to decrease. nih.gov This differential regulation strongly suggests that obestatin is not merely a byproduct of ghrelin production but a functionally distinct hormone whose processing or release is subject to its own unique control mechanisms. nih.gov
| Parameter | Details in Rat Models | Reference |
|---|---|---|
| Gene | Preproghrelin (GHRL) | nih.govmdpi.com |
| Precursor Protein | 117-amino acid preproghrelin | mdpi.com |
| Primary Products | Ghrelin (28 amino acids), Obestatin (23 amino acids) | researchgate.net |
| Processing Enzymes (Stomach) | Prohormone Convertase 1/3 (PC1/3) is a key determinant. | nih.gov |
| Processing Enzymes (Pancreas) | Both PC1/3 and PC2 are implicated. | nih.gov |
| Regulatory Cue (Fasting) | Plasma ghrelin increases, while plasma obestatin decreases. | nih.gov |
Antagonistic Effects in Specific Physiological Systems in Rats
The relationship between obestatin and ghrelin was initially defined by their opposing actions, particularly in the regulation of energy homeostasis and growth hormone secretion in rat models. nih.gov This functional antagonism is a key aspect of their biological profiles, although some of these effects have been the subject of considerable scientific debate.
Food Intake and Gastrointestinal Motility: Ghrelin is well-established as a potent orexigenic hormone, meaning it stimulates appetite and food intake in rats. oup.com The initial discovery of obestatin identified it as an anorexigenic peptide, with studies reporting that its administration to rats suppressed food intake, decreased body-weight gain, and inhibited jejunal contractions. nih.gov This suggested a classic antagonistic relationship where ghrelin signals hunger and obestatin signals satiety. Further studies in conscious rats showed that obestatin exerts an inhibitory effect on antral and duodenal motility in the fed state, which is opposite to the stimulatory effects of ghrelin. nih.gov However, these findings have been difficult to replicate consistently. Several subsequent studies in rats failed to observe any effect of obestatin on food intake or gastric emptying, creating controversy around its role as a physiological appetite suppressant. oup.combohrium.comfao.org
Growth Hormone (GH) Secretion: Ghrelin acts as a powerful secretagogue for growth hormone (GH), stimulating its release from the pituitary gland. oup.com In contrast, obestatin administered alone does not appear to affect basal GH secretion in rats. nih.govoup.com However, a clear antagonistic interaction is observed when the two peptides are considered together. In freely moving rats, obestatin significantly inhibits the potent GH-releasing effect of exogenously administered ghrelin. nih.govoup.com This inhibitory action is not observed in ex vivo pituitary gland preparations, which suggests that obestatin does not act directly on the pituitary to block ghrelin's effect. nih.govoup.com Instead, this antagonism is likely mediated at the level of the central nervous system, possibly involving hypothalamic circuits that regulate GH secretion. nih.govnih.gov
| Physiological System | Ghrelin's Effect | Obestatin's Reported Antagonistic Effect | Reference |
|---|---|---|---|
| Food Intake | Potent stimulation (orexigenic) | Suppression of food intake and body weight gain (anorexigenic). Note: This effect is controversial and not consistently replicated. | nih.govoup.com |
| GI Motility | Stimulates gastric emptying and motility. | Inhibits jejunal contraction; inhibits antral and duodenal motility in the fed state. | nih.govnih.gov |
| Growth Hormone Secretion | Strongly stimulates GH release. | No effect on basal GH levels, but significantly inhibits ghrelin-induced GH secretion in vivo. | nih.govoup.com |
Complementary or Synergistic Actions in Rat Models
Beyond their antagonistic interactions, a growing body of evidence from rat models reveals that obestatin and ghrelin can exert complementary or synergistic effects in various physiological systems. These actions suggest a more complex and cooperative relationship than one of simple opposition.
Neuroprotection and Cognitive Function: Obestatin and ghrelin appear to play complementary roles in the central nervous system. In rats, the central administration of obestatin has been reported to improve memory retention. mdpi.comnih.gov Similarly, ghrelin also enhances memory and synaptic plasticity. nih.gov Their shared beneficial effects on cognitive processes point towards a synergistic role in neuronal function and brain health.
Muscle and Tissue Repair: The ghrelin gene is upregulated in response to muscle injury in rats, implicating its products in the repair process. nih.gov Obestatin, in particular, has been shown to directly stimulate muscle regeneration. It achieves this by upregulating the expression of myogenic genes, thereby promoting the differentiation of muscle satellite cells. nih.gov This indicates a cooperative function in tissue maintenance and repair.
| System/Function | Observed Complementary/Synergistic Effect | Reference |
|---|---|---|
| Pancreatic β-Cells | Both peptides protect against STZ-induced β-cell death, preserving islet mass and improving glucose metabolism. | nih.gov |
| Cognitive Function | Both peptides improve memory retention and support neuronal plasticity. | mdpi.comnih.gov |
| Muscle Regeneration | Both peptides are implicated in muscle repair, with obestatin directly stimulating myogenic gene expression. | nih.gov |
| Cardiovascular Health | Both peptides exhibit protective cardiovascular effects, including vasodilation. | mdpi.comnih.gov |
Divergent Receptor Activation and Signaling Pathways in Rat Systems
The distinct biological actions of obestatin and ghrelin are rooted in their activation of different receptors and downstream intracellular signaling pathways. While ghrelin's receptor is well-defined, the receptor for obestatin has been a subject of significant investigation and debate.
Receptor Systems: Ghrelin mediates its effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor found in the brain and various peripheral tissues. nih.gov The discovery of obestatin was accompanied by an initial report identifying the orphan receptor GPR39 as its target. nih.gov However, this finding has been challenged, as numerous subsequent studies failed to demonstrate that obestatin binds to or activates GPR39. nih.govoup.com Some research has instead proposed that zinc ions may be the endogenous ligand for GPR39. oup.com The true receptor for obestatin remains to be definitively identified, though some evidence in rat and other models has suggested a potential interaction with the Glucagon-Like Peptide-1 receptor (GLP-1R), given that some of obestatin's effects on pancreatic β-cells are blocked by a GLP-1R antagonist. nih.govunito.it
Signaling Pathways: Reflecting their distinct receptor interactions, obestatin and ghrelin activate divergent signaling cascades. In dissociated cerebral cortical neurons from rats, obestatin was shown to elevate intracellular calcium concentrations, demonstrating its biological activity on central neurons. nih.gov In studies using adult rat hippocampal progenitor cells, obestatin's pro-survival and anti-apoptotic effects were found to be mediated through the activation of several key intracellular pathways, including PI3K/Akt, ERK1/2, and Wnt/β-catenin. unito.it Furthermore, in isolated rat adipocytes, some of obestatin's metabolic effects may be transduced via the induction of c-Fos and ERK1/2 signaling. nih.gov This activation of unique signaling pathways allows obestatin to regulate cellular processes independently of ghrelin, providing a molecular basis for its distinct physiological roles.
| Feature | Ghrelin | Obestatin | Reference |
|---|---|---|---|
| Primary Receptor | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | Initially proposed as GPR39, but this is highly contested and remains unconfirmed. The true receptor is considered unknown. | nih.govnih.govoup.com |
| Alternative Receptor Interaction | N/A | Potential interaction with GLP-1R has been suggested but is also debated. | nih.gov |
| Key Signaling Pathways | Activates pathways downstream of GHS-R1a. | Activates PI3K/Akt, ERK1/2, and Wnt/β-catenin in rat hippocampal cells; elevates intracellular Ca2+ in cortical neurons. | nih.govunito.it |
Advanced Research Methodologies and Animal Models in Obestatin Rat Studies
In Vitro Experimental Systems
In vitro (Latin for "in glass") studies are crucial for isolating and observing the direct effects of obestatin (B13227) on specific tissues and cells, free from the systemic influences present in a whole organism. These experimental systems have been fundamental in dissecting the molecular and cellular mechanisms of obestatin action in rat models.
Use of Isolated Rat Organ Preparations (e.g., Perfused Pancreas, Papillary Muscle, Isolated Heart)
Researchers utilize isolated organ preparations to study the direct physiological effects of obestatin on complex tissues while maintaining their three-dimensional structure and cellular heterogeneity. In these setups, the organ is removed from the animal and kept viable in a controlled environment by perfusing it with a nutrient-rich and oxygenated solution.
Studies on the isolated perfused rat heart have been instrumental in revealing a cardioprotective role for obestatin. When subjected to ischemia-reperfusion (I/R) injury, a condition mimicking a heart attack, the addition of rat obestatin-(1-23) to the perfusion solution before the ischemic event significantly reduced the size of the infarct (area of dead tissue) and improved the recovery of contractile function. nih.govphysiology.org This protective effect was found to be concentration-dependent. nih.govphysiology.org Conversely, a synthetic version of the peptide with a reversed amino acid sequence, obestatin-(23-1), had no effect, demonstrating the specificity of the native peptide's action. nih.govphysiology.org Further investigation showed that the cardioprotective effects were mediated by the activation of specific signaling pathways, including phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC). nih.govphysiology.org
The perfused rat pancreas model has been used to investigate obestatin's influence on hormone secretion. Some studies have reported a dual, dose-dependent effect of obestatin on glucose-stimulated insulin (B600854) secretion (GSIS). At low concentrations, obestatin was found to stimulate insulin secretion, while higher concentrations were inhibitory. nih.gov These findings highlight the complexity of obestatin's role in pancreatic function and suggest the involvement of different receptor sensitivities. openpublichealthjournal.com
Primary Cell Culture Models from Rat Tissues (e.g., Preadipocytes, Ventricular Myocytes, Islets, Neurons)
Primary cell cultures involve isolating cells directly from rat tissues and growing them in a controlled laboratory environment. This approach allows for detailed examination of obestatin's effects on specific cell types.
Rat Preadipocytes: Studies using primary cultures of rat preadipocytes have shown that obestatin plays a role in adipogenesis (the formation of fat cells) and lipid metabolism. Obestatin was found to enhance the accumulation of lipids and increase the expression of genes that are markers of preadipocyte differentiation. spandidos-publications.comnih.gov Its effect on lipolysis (the breakdown of fats) appears to be dependent on the stage of differentiation; it suppressed lipolysis in the early stages but stimulated it in well-differentiated preadipocytes. spandidos-publications.comnih.gov Furthermore, obestatin stimulated the secretion of the satiety hormone leptin from these cells. spandidos-publications.comnih.gov In isolated primary rat adipocytes, obestatin inhibited both basal and insulin-stimulated lipogenesis and glucose transport. nih.gov
Rat Ventricular Myocytes: To complement studies on the isolated heart, researchers have used cultures of both adult rat ventricular myocytes and the H9c2 cardiac cell line (derived from embryonic rat heart) to study apoptosis (programmed cell death). In models of simulated ischemia-reperfusion, obestatin-(1-23) significantly reduced cardiomyocyte apoptosis and decreased the activation of caspase-3, a key enzyme in the apoptotic process. nih.govphysiology.org This anti-apoptotic effect was linked to the activation of the PKC, PI3K, and ERK1/2 signaling pathways. nih.govphysiology.org
Rat Islets: The function of pancreatic islets, which contain the insulin-producing beta-cells, has been a key area of investigation. While some reports indicate that obestatin inhibits glucose-induced insulin secretion in isolated rat islets nih.gov, other studies suggest a more complex role. Obestatin has been shown to protect against beta-cell failure in streptozotocin-treated rats. nih.gov It also appears to regulate the secretion of other pancreatic hormones, such as glucagon (B607659), pancreatic polypeptide, and somatostatin (B550006), in isolated rodent islets. nih.gov
Rat Neurons: The neuroprotective potential of obestatin has been explored using primary cultures of adult rat hippocampal progenitor cells (AHPs). In these cultures, obestatin increased cell proliferation and survival, particularly in growth factor-deprived conditions, and inhibited apoptosis. researchgate.netnih.gov These effects were associated with the activation of several key signaling pathways, including Gαs/cAMP/PKA/CREB, PI3K/Akt, and ERK1/2. researchgate.netnih.gov In studies using rat hypothalamic synaptosomes (isolated nerve terminals), obestatin was found to dose-dependently inhibit the release of dopamine (B1211576), suggesting a role in modulating neurotransmitter systems. nih.gov
Established Rat Cell Lines for Signaling and Functional Analyses
Established cell lines, which are populations of cells that can be propagated indefinitely in culture, provide a consistent and reproducible system for studying cellular mechanisms.
H9c2 Cells: The H9c2 cell line, derived from embryonic rat heart tissue, is widely used as a model for cardiomyocytes. Studies on H9c2 cells have corroborated findings from primary myocytes, showing that obestatin protects against ischemia-reperfusion-induced apoptosis. nih.govphysiology.org Treatment with obestatin reduced the number of apoptotic cells and inhibited the activation of caspase-3. nih.govphysiology.org These protective effects were blocked by inhibitors of the PI3K, PKC, and ERK1/2 pathways, confirming the involvement of these signaling cascades. nih.govphysiology.org
INS-1 Cells: The INS-1 (Insulinoma) cell line is a common model for rat pancreatic beta-cells. Research using INS-1 cells has shown that obestatin can augment glucose-stimulated insulin secretion (GSIS) under hyperglycemic conditions. nih.gov Interestingly, this effect was absent when the ghrelin receptor (GHS-R) was suppressed, suggesting that obestatin's influence on insulin secretion in this model is mediated by the GHS-R. nih.gov However, other studies have reported that while both ghrelin and obestatin stimulated insulin secretion in INS-1 cells, only ghrelin affected the expression of Uncoupling Protein 2 (UCP2), indicating potentially different regulatory mechanisms. nih.gov
| Experimental System | Rat Model | Key Findings | Signaling Pathways Implicated | Reference |
|---|---|---|---|---|
| Isolated Perfused Heart | Sprague-Dawley Rat | Reduced infarct size and contractile dysfunction after I/R injury. | PI3K, PKC | nih.govphysiology.org |
| Primary Preadipocytes | Wistar Rat | Enhanced lipid accumulation and differentiation; modulated lipolysis; stimulated leptin release. | Not specified | spandidos-publications.comnih.gov |
| Primary Ventricular Myocytes | Wistar Rat | Reduced apoptosis and caspase-3 activation after simulated I/R. | PKC, PI3K, ERK1/2 | nih.govphysiology.org |
| Hippocampal Progenitors | Adult Rat | Increased proliferation and survival; inhibited apoptosis. | Gαs/cAMP/PKA/CREB, PI3K/Akt, ERK1/2 | researchgate.netnih.gov |
| H9c2 Cell Line | Embryonic Rat Heart | Inhibited apoptosis and caspase-3 activation induced by simulated I/R. | PI3K, PKC, ERK1/2 | nih.govphysiology.org |
| INS-1 Cell Line | Rat Insulinoma | Augmented glucose-stimulated insulin secretion under hyperglycemic conditions. | GHS-R mediated | nih.gov |
In Vivo Experimental Approaches in Rat Models
In vivo (Latin for "within the living") studies involve experiments conducted in whole, living organisms. These approaches are essential for understanding the systemic effects of obestatin and how its actions on individual tissues are integrated within the complex physiological environment of the rat.
Investigational Peptide Administration Routes (e.g., Intraperitoneal, Intracerebroventricular, Intrahypothalamic)
The route of administration is a critical variable in in vivo studies, as it determines which tissues and organ systems are exposed to the peptide.
Intraperitoneal (i.p.) Administration: This common method involves injecting obestatin into the peritoneal cavity, leading to systemic circulation. The results of i.p. administration of obestatin on food intake and body weight in rats have been inconsistent. Some studies reported that acute i.p. injection of obestatin inhibited feeding in both lean and Zucker fatty rats, though the dose-response relationship was noted to be unconventional. nih.gov However, a significant number of other studies failed to observe any effect of peripherally administered obestatin on food intake or its ability to counteract the appetite-stimulating effects of ghrelin. oup.comnih.gov
Intracerebroventricular (i.c.v.) Administration: This technique involves injecting obestatin directly into the cerebral ventricles, allowing the peptide to bypass the blood-brain barrier and act directly on the central nervous system. Studies using this route have also yielded conflicting results. One study found that i.c.v. infusion of obestatin in fed rats caused a significant but transient decrease in food consumption on the first day of treatment, with no long-term effect on body weight after 28 days of continuous infusion. nih.gov In starved rats, a trend toward reduced food intake was observed but did not reach statistical significance. nih.gov In contrast, other comprehensive studies found no significant effect of either acute or chronic i.c.v. obestatin administration on food intake or body weight in rats. oup.com Furthermore, acute i.c.v. administration of obestatin did not influence the rate of gastric emptying. scispace.com
Intrahypothalamic Administration: For more targeted central nervous system effects, obestatin has been injected directly into specific brain regions, such as the arcuate nucleus of the hypothalamus, a key center for appetite regulation. One study reported that four daily intrahypothalamic injections of obestatin led to a significant reduction in daily caloric intake and body weight gain in rats. nih.gov This anorectic effect was associated with an acute inhibition of dopamine release from hypothalamic nerve terminals in vitro. nih.gov
| Administration Route | Rat Model | Observed Effect on Food Intake | Observed Effect on Body Weight | Reference |
|---|---|---|---|---|
| Intraperitoneal (i.p.) | Lean and Zucker fatty rats | Inhibition reported in some studies, but with an unusual dose-response. | Suppression of weight gain reported in some studies. | nih.gov |
| Intraperitoneal (i.p.) | Sprague-Dawley and Wistar rats | No significant effect; did not antagonize ghrelin's orexigenic effect. | No significant effect. | oup.com |
| Intracerebroventricular (i.c.v.) | Male rats | Transient decrease on day 1 in fed rats; non-significant trend in starved rats. | No effect with 28-day continuous infusion. | nih.gov |
| Intracerebroventricular (i.c.v.) | Wistar rats | No significant effect. | No significant effect. | oup.com |
| Intrahypothalamic (Arcuate Nucleus) | Male rats | Significant reduction in daily caloric intake. | Significant reduction in body weight gain. | nih.gov |
Genetic Manipulation and Transgenic Rat Models (e.g., Ghrelin Gene Knockout Models)
Genetic manipulation allows researchers to study the function of a peptide by observing the physiological consequences of its absence. While ghrelin gene knockout mouse models have been extensively developed and studied, providing insights into the broader ghrelin system, comparable knockout rat models for studying obestatin's specific functions are not as prominently described in the available research literature.
Studies in ghrelin-knockout mice, where the gene for the precursor peptide (preproghrelin) is deleted, result in a deficiency of both ghrelin and obestatin. These models have been valuable for understanding the collective role of peptides derived from this gene. For instance, pancreatic islets isolated from preproghrelin knockout mice were used to show that obestatin treatment could still increase insulin secretion under hyperglycemic conditions, demonstrating an effect independent of endogenous ghrelin or obestatin. nih.gov However, the direct and independent physiological role of obestatin is more challenging to dissect using these models alone. The development and investigation of specific obestatin knockout or obestatin-overexpressing transgenic rat models would be a critical future step to definitively clarify its physiological significance in this species.
Dietary and Disease-Induced Rat Models
To understand the function of obestatin in various pathological states, researchers have employed several dietary and disease-induced rat models. These models are instrumental in exploring the therapeutic potential of obestatin in conditions such as metabolic disorders and inflammatory diseases.
High-Fat Diet (HFD) Models: Rats fed a high-fat diet are a common model for studying obesity and associated metabolic dysfunctions. In studies investigating the effect of a maternal high-fat diet on Wistar rats, it was observed that such a diet during pregnancy and lactation influences the levels of obestatin in both the dams and their offspring. Specifically, a high-fat diet led to a significant decrease in plasma obestatin on the 14th day of lactation, followed by an elevation on the 21st day in the dams. Their offspring, however, showed significantly higher plasma obestatin levels compared to those from dams on a standard breeding diet.
Streptozotocin (B1681764) (STZ)-Induced Diabetes Models: Streptozotocin is a chemical agent that is toxic to the insulin-producing beta cells of the pancreas, and it is widely used to induce diabetes in laboratory animals. In a model of STZ-induced diabetes in newborn rats, treatment with obestatin was shown to counteract the high glucose levels induced by STZ. Furthermore, it improved both plasma and pancreatic insulin levels, which were diminished by the diabetogenic compound. Obestatin also led to an increase in the islet area, islet number, and the mass of beta-cells when compared to STZ treatment alone. These findings suggest a protective role for obestatin in preserving islet cell mass and function.
Pancreatitis Models: The influence of obestatin has been examined in experimentally induced pancreatitis in rats. In a cerulein-induced model of acute pancreatitis, pretreatment with obestatin was found to inhibit the development of the disease. Morphological examination revealed that obestatin administration decreased pancreatic leukocyte infiltration and the vacuolization of acinar cells. This was accompanied by a reduction in the serum levels of pancreatic digestive enzymes. These results indicate that obestatin can reduce the severity of acute pancreatitis.
Colitis Models: The protective effects of obestatin have also been investigated in models of inflammatory bowel disease. In rats with acetic acid-induced colitis, pretreatment with obestatin significantly reduced the area of mucosal damage. This protective effect was associated with an improvement in mucosal blood flow and DNA synthesis in the colon. Moreover, obestatin administration was linked to a decrease in the mucosal concentration of the pro-inflammatory cytokine IL-1β and the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration.
The following table summarizes the key findings from studies using these rat models:
| Rat Model | Key Findings with Obestatin Administration | Reference |
|---|---|---|
| High-Fat Diet | Altered plasma obestatin levels in dams and offspring. | |
| Streptozotocin-Induced Diabetes | Counteracted hyperglycemia, improved insulin levels, and increased islet cell mass. | |
| Cerulein-Induced Pancreatitis | Reduced pancreatic leukocyte infiltration, acinar cell vacuolization, and serum pancreatic enzymes. | |
| Acetic Acid-Induced Colitis | Decreased mucosal damage, improved blood flow and DNA synthesis, and reduced inflammatory markers. |
Analytical Techniques for Obestatin (rat) Research
A variety of analytical techniques have been crucial in characterizing the expression, localization, and functional mechanisms of obestatin in rats. These methods have provided detailed insights into the peptide's biological roles at the tissue, cellular, and molecular levels.
Immunohistochemistry has been a fundamental technique for identifying the location of obestatin-producing cells in various rat tissues. Studies have shown that obestatin is present in the stomach, duodenum, jejunum, colon, and pancreas. In the stomach, obestatin-immunoreactive cells are predominantly found in the basal part of the oxyntic mucosa. Further characterization has revealed that these are A-like cells, which are characterized by numerous electron-dense granules containing both ghrelin and obestatin. In the pancreas, obestatin has been localized to the peripheral part of the islets of Langerhans, with a distribution distinct from that of glucagon-producing A cells and insulin-producing beta cells.
Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR), have been employed to investigate the regulation of obestatin's precursor, preproghrelin, and its potential downstream targets. For instance, studies have used RT-PCR to assess the expression of preproghrelin mRNA in adult rat hippocampal progenitor cells. In other research, real-time quantitative PCR was used to measure the induction of the early-response gene c-fos in 3T3-L1 cells following treatment with obestatin, providing insights into its signaling pathways. While microarray analyses specifically focusing on the effects of obestatin in rat tissues are not extensively detailed in the available literature, qPCR remains a key tool for quantifying changes in the expression of specific genes of interest in response to obestatin.
The identification of the obestatin receptor has been a subject of considerable research and debate. Receptor binding assays and ligand displacement studies have been central to these investigations. Initially, the orphan G protein-coupled receptor GPR39 was proposed as the receptor for obestatin. However, subsequent studies have yielded conflicting results. Some research has failed to demonstrate specific binding of radio-labeled obestatin to GPR39-expressing cells. In contrast, ligand displacement studies in adult rat hippocampal progenitor cells have shown that the binding of obestatin can be displaced by a glucagon-like peptide-1 receptor (GLP-1R) agonist and antagonist, suggesting a potential interaction with this receptor. These findings highlight the complexity of obestatin's receptor pharmacology and indicate that its effects may be mediated by different receptors in various cell types.
While direct electrophysiological studies, such as patch-clamp recordings, detailing the effects of obestatin on the firing properties of rat neurons are limited in the literature, some studies have explored its impact on neuronal signaling. For instance, it has been reported that obestatin can increase intracellular calcium levels in adult rat hippocampal progenitor cells. This modulation of intracellular calcium, a key second messenger in neurons, suggests that obestatin can influence neuronal activity and excitability. Techniques like electroencephalography (EEG) have been used to study the central effects of obestatin, revealing that intracerebroventricular administration can increase non-rapid-eye-movement sleep in rats, which is associated with changes in EEG slow-wave activity.
Biochemical analyses have been instrumental in dissecting the intracellular signaling pathways activated by obestatin. A key method in this area is the analysis of protein phosphorylation, which is a critical step in many signaling cascades. In adult rat hippocampal progenitor cells, obestatin has been shown to promote cell proliferation and survival through the activation of several key signaling pathways. These include the phosphorylation of ERK1/2 and PI3K/Akt, as well as the involvement of the PI3K targets GSK-3β/β-catenin and mTOR. These findings indicate that obestatin can engage multiple intracellular signaling networks to exert its biological effects.
The following table provides a summary of the analytical techniques and their applications in obestatin research in rats:
| Analytical Technique | Application in Obestatin (rat) Research | Key Findings | Reference |
|---|---|---|---|
| Immunohistochemistry | Localization of obestatin-producing cells. | Obestatin is present in the stomach, intestine, and pancreas, specifically in A-like cells of the gastric mucosa and peripheral islet cells. | |
| qPCR | Quantification of gene expression. | Used to measure preproghrelin mRNA and downstream targets like c-fos. | |
| Receptor Binding & Ligand Displacement Assays | Identification of obestatin's receptor. | Conflicting evidence for GPR39 as the receptor; potential interaction with GLP-1R in some cell types. | |
| Electrophysiological Recordings (and related techniques) | Assessment of effects on neuronal activity. | Increases intracellular calcium in hippocampal progenitors; centrally administered obestatin alters sleep patterns and EEG activity. | |
| Biochemical Analysis (Protein Phosphorylation) | Elucidation of intracellular signaling pathways. | Activates ERK1/2, PI3K/Akt, and downstream targets like GSK-3β/β-catenin and mTOR to promote cell proliferation and survival. |
Emerging Research Areas and Future Directions for Obestatin Rat Studies
Unraveling the Full Spectrum of Obestatin (B13227) Receptor(s) and Ligand Selectivity in Rats
A critical area of ongoing research is the precise identification and characterization of obestatin receptors in rats. While the orphan G protein-coupled receptor 39 (GPR39) is widely considered the primary receptor for obestatin, evidence suggests potential interactions with other receptors, including the glucagon-like peptide-1 receptor (GLP-1R) in certain cell types like adipocytes nih.govspandidos-publications.com. Furthermore, the possibility of intracellular receptors or other G protein-coupled receptors (e.g., GPR37) mediating some of obestatin's effects remains under investigation spandidos-publications.com. Future research aims to definitively map obestatin's binding affinities and selectivity across various rat tissues and cell types, which is crucial for understanding its diverse physiological roles and for developing targeted therapeutic strategies.
| Proposed Receptor | Tissue/Cell Type (Rat) | Evidence of Interaction | Notes |
| GPR39 | Gut, Liver, Brain, Adipocytes, Pancreatic Islets, Myocardium | Primary proposed receptor; mediates various metabolic, neuronal, and cardioprotective effects. | spandidos-publications.combioscientifica.comresearchgate.netlifescienceproduction.co.ukoup.combioscientifica.com |
| GLP-1R | Adipocytes | Upregulation and potential mediation of effects; interaction debated. | nih.govspandidos-publications.com |
| GPR37 | Adipocytes | Suggested as a potential obestatin receptor. | spandidos-publications.com |
Comprehensive Elucidation of Obestatin-Mediated Signaling Networks in Rat Systems
Obestatin exerts its cellular effects through complex intracellular signaling cascades. Key pathways identified in rat systems include the activation of phosphoinositide 3-kinase (PI3K), protein kinase C isoforms (PKC-ε, PKC-δ), and extracellular signal-regulated kinases 1/2 (ERK1/2) physiology.orgnih.govkarger.com. These pathways are implicated in promoting cell survival, inhibiting apoptosis, and influencing metabolic processes such as adipogenesis spandidos-publications.comphysiology.orgnih.gov. In adipocytes, obestatin has been shown to upregulate GPR39, leading to downstream effects mediated by c-Fos and ERK1/2 signaling nih.gov. Additionally, obestatin can activate protein kinase B (Akt) signaling, further contributing to cell survival and proliferation karger.com. Future research will delve deeper into the crosstalk between these pathways and identify novel downstream targets and transcription factors activated by obestatin in various rat physiological contexts.
| Signaling Pathway | Downstream Effects Observed in Rat Systems | Notes |
| PI3K | Cell survival, Inhibition of apoptosis, Potentiation of insulinotropic actions | nih.govphysiology.orgnih.govkarger.com |
| PKC-ε, PKC-δ | Cardioprotection, Inhibition of apoptosis | physiology.orgnih.gov |
| ERK1/2 | Cell survival, Adipogenesis, Mitogenic activity | nih.govphysiology.orgnih.govkarger.com |
| Akt | Cell survival, Proliferation | karger.com |
| c-Fos | Mediates effects in adipocytes | nih.gov |
| PPARγ, C/EBPα, C/EBPβ | Adipocyte differentiation, Lipid accumulation | spandidos-publications.com |
Cross-Talk Mechanisms with Other Regulatory Peptides and Hormones in Rats
Obestatin's physiological actions are intricately linked with other key regulatory peptides and hormones, most notably ghrelin. As a product of the same precursor gene, obestatin often exhibits antagonistic effects to ghrelin, particularly concerning appetite regulation and gastrointestinal motility nih.govresearchgate.netmdpi.comnih.gov. While some studies indicate obestatin inhibits ghrelin's orexigenic effects nih.govresearchgate.net, others report a lack of interaction on motility or feeding behavior oup.comnih.gov. Obestatin also influences pancreatic endocrine function, modulating the secretion of insulin (B600854), glucagon (B607659), and somatostatin (B550006) nih.govplos.org. Its impact on glucose and lipid metabolism suggests interactions with pathways involving insulin sensitivity and potentially the GLP-1 receptor nih.govplos.orgdiabetesjournals.org. Furthermore, obestatin's vascular effects are often mediated through nitric oxide (NO) pathways, highlighting cross-talk with the endothelial nitric oxide synthase system diabetesjournals.orgekb.egresearchgate.net. Future research will focus on mapping these complex interactions in greater detail to understand how obestatin integrates into broader homeostatic networks.
| Interacting Peptide/Hormone | Nature of Interaction | Observed Effect in Rat Systems | Notes |
| Ghrelin | Antagonistic | Inhibits ghrelin's orexigenic effects; opposes ghrelin's effects on food intake and GI motility (conflicting data). | nih.govresearchgate.netmdpi.comnih.gov |
| Insulin | Modulatory | Influences insulin secretion and glucose metabolism; improves insulin sensitivity. | nih.govplos.orgopenpublichealthjournal.comopenpublichealthjournal.comresearchgate.net |
| Glucagon | Modulatory | Regulates secretion from pancreatic islets. | nih.gov |
| Somatostatin | Modulatory | Regulates secretion from pancreatic islets. | nih.gov |
| Nitric Oxide (NO) | Mediatory | Involved in obestatin-induced vascular relaxation and endothelial function. | diabetesjournals.orgekb.egresearchgate.net |
| GLP-1 | Potential interaction | May mediate some obestatin effects via GLP-1R. | nih.govplos.orgdiabetesjournals.org |
Development of Novel Research Tools for Obestatin (rat) Investigation
While specific reports on the development of novel research tools for obestatin (rat) are limited in the provided search results, the ongoing research relies on existing methodologies. These include the use of specific antisera for immunohistochemical detection of obestatin in tissues bioscientifica.com, various in vitro cell culture systems (e.g., pancreatic islets, cardiomyocytes, adipocytes), and in vivo rodent models. The availability of synthesized obestatin peptides for experimental use is crucial medchemexpress.com. Future directions could involve the development of more specific and sensitive assays for circulating obestatin, advanced imaging techniques to track obestatin's distribution and receptor binding in vivo, and the creation of genetically modified rat models with targeted obestatin or GPR39 gene alterations to dissect their specific roles in complex physiological processes.
Therapeutic Potential of Obestatin in Rat Disease Models
Obestatin has demonstrated significant therapeutic promise across several disease models in rats, particularly in metabolic disorders, cardiovascular conditions, and inflammatory diseases.
Metabolic Disorders (Diabetes and Obesity): In rat models of type 2 diabetes, obestatin treatment has consistently shown beneficial effects. It effectively reduces elevated serum glucose, triglyceride, and total cholesterol levels, while simultaneously improving insulin levels and enhancing pancreatic beta-cell function and survival nih.govopenpublichealthjournal.comopenpublichealthjournal.comresearchgate.net. These improvements are linked to the activation of pro-survival signaling pathways (PI3K/Akt, ERK1/2) in pancreatic beta cells and a reduction in insulin resistance physiology.orgplos.orgresearchgate.net. Obestatin also influences adipogenesis and lipid metabolism in adipocytes, suggesting a multifaceted role in metabolic homeostasis nih.govspandidos-publications.com.
| Metabolic Parameter | Model | Effect of Obestatin | Notes |
| Glucose | T2DM Rats | Reduced | Significant reduction towards normal levels. |
| Insulin | T2DM Rats | Improved/Increased | Beneficial effect on insulin levels and secretion. |
| Triglycerides | T2DM Rats | Reduced | Significant reduction towards normal levels. |
| Total Cholesterol | T2DM Rats | Reduced | Significant reduction towards normal levels. |
| Insulin Resistance | T2DM Rats | Reduced | Improvement in insulin sensitivity. |
| Beta-cell Function | T2DM Rats | Enhanced | Improved size and number of beta cells. |
Cardiovascular Disease: Obestatin exhibits significant cardioprotective effects in rat models of cardiac injury. It protects the heart against ischemia-reperfusion (I/R) injury, reducing infarct size and inhibiting apoptosis in cardiomyocytes physiology.orgnih.govresearchgate.netmedchemexpress.comkarger.com. This protective action is mediated through the activation of PI3K, PKC, and ERK1/2 signaling pathways physiology.orgnih.gov. Furthermore, obestatin demonstrates beneficial vascular effects, promoting nitric oxide (NO)-dependent vasodilation in rat aorta and cerebral arteries, thereby improving endothelial function diabetesjournals.orgekb.egresearchgate.net. These findings suggest a role for obestatin in mitigating cardiovascular damage and dysfunction.
| Cardiovascular Aspect | Model | Effect of Obestatin | Mechanism/Notes |
| Cardioprotection | I/R Rat Heart/Cardiomyocytes | Protective against I/R injury | PI3K, PKC, ERK1/2 activation; reduced apoptosis. |
| Vascular Relaxation | Rat Aorta/Cerebral Artery | Vasodilation | NO-dependent mechanism. |
| Endothelial Function | Various Rat Models | Improved | NO-dependent effects. |
Inflammatory Conditions: Obestatin has shown potent anti-inflammatory properties in various rat models of colitis, including those induced by dextran (B179266) sulfate (B86663) sodium (DSS), trinitrobenzene sulfonic acid (TNBS), and acetic acid (AA) mdpi.comarchivesofmedicalscience.comnih.govresearchgate.netviamedica.pl. Treatment with obestatin significantly ameliorates clinical and histopathological signs of colitis, reducing colonic damage, inflammation markers (e.g., IL-1β), leukocyte infiltration, and lipid peroxidation mdpi.comarchivesofmedicalscience.comnih.govresearchgate.netviamedica.pl. It also promotes mucosal healing and enhances glutathione (B108866) synthesis nih.govviamedica.pl. These findings highlight obestatin's potential as a therapeutic agent for inflammatory bowel diseases. Evidence also suggests protective effects in models of myocarditis researchgate.net.
| Inflammatory Condition | Model | Effect of Obestatin | Key Findings |
| Colitis | DSS-induced | Ameliorated severity | Reduced inflammation, lipid peroxidation; enhanced glutathione. |
| Colitis | TNBS-induced | Reduced severity | Dose-dependent reduction in damage, IL-1β, leukocyte infiltration. |
| Colitis | Acetic Acid-induced | Protective effect | Reduced colonic damage, improved mucosal blood flow, reduced inflammation (IL-1β, MPO). |
| Myocarditis | Autoimmune | Ameliorated severity | Reduced lipid peroxidation, PMNL infiltration, inflammation. |
Advanced In Vivo Rat Models for Complex Physiological and Pathophysiological Investigations
The study of obestatin's role in complex physiological and pathophysiological processes in rats increasingly relies on sophisticated in vivo models. These include models of chronic metabolic diseases, such as diet-induced obesity and streptozotocin (B1681764) (STZ)-induced diabetes, which allow for the investigation of obestatin's long-term effects on glucose homeostasis, insulin sensitivity, and lipid metabolism nih.govplos.orgopenpublichealthjournal.comopenpublichealthjournal.comresearchgate.netekb.eg. For cardiovascular research, isolated perfused rat hearts and cultured cardiomyocytes subjected to ischemia-reperfusion (I/R) injury provide valuable insights into obestatin's cardioprotective mechanisms physiology.orgnih.govresearchgate.net. Furthermore, chemically induced colitis models (DSS, TNBS, acetic acid) are instrumental in dissecting obestatin's anti-inflammatory actions in the gastrointestinal tract mdpi.comarchivesofmedicalscience.comnih.govresearchgate.netviamedica.pl. Future research directions may involve the use of genetically engineered rat models with targeted modifications of the obestatin or GPR39 genes, or models that allow for longitudinal tracking of obestatin's impact on complex systems such as the neuroendocrine-immune axis. Such advanced models are essential for a comprehensive understanding of obestatin's multifaceted physiological roles and its potential as a therapeutic agent.
Compound List:
Obestatin
Ghrelin
Preproghrelin
Glucagon
Pancreatic polypeptide
Somatostatin
Insulin
GLP-1 (Glucagon-like peptide-1)
GPR39 (G protein-coupled receptor 39)
GPR37 (G protein-coupled receptor 37)
GLP-1R (Glucagon-like peptide-1 receptor)
PI3K (Phosphoinositide 3-kinase)
PKC-ε (Protein kinase C-epsilon)
PKC-δ (Protein kinase C-delta)
ERK1/2 (Extracellular signal-regulated kinases 1/2)
c-Fos
PPARγ (Peroxisome proliferator-activated receptor gamma)
C/EBPα (CCAAT-enhancer-binding protein alpha)
C/EBPβ (CCAAT-enhancer-binding protein beta)
Akt (Protein kinase B)
Nitric Oxide (NO)
Endothelin 1 (ET-1)
Leukocytes
Interleukin-1β (IL-1β)
Myeloperoxidase (MPO)
Glutathione
Tumor necrosis factor-alpha (TNF-α)
Angiotensin II (ANG II)
Vascular cell-adhesion molecule-1 (VCAM-1)
Growth Hormone (GH)
Prolactin (PRL)
ACTH (Adrenocorticotropic hormone)
TSH (Thyroid-stimulating hormone)
Adiponectin
Leptin
VEGF (Vascular Endothelial Growth Factor)
TGF-β1 (Transforming Growth Factor-beta 1)
Fibronectin
Hydroxyproline
Q & A
Q. Why do some studies report Obestatin(rat) as a weight-loss peptide, while others show negligible metabolic effects?
- Methodological Answer : Discrepancies may arise from:
- Administration routes : Intraperitoneal vs. intravenous delivery alters bioavailability .
- Endpoint selection : Short-term vs. long-term studies (≥2 weeks) may miss compensatory mechanisms.
- Control groups : Ensure sham-treated animals receive vehicle buffers to rule out nonspecific stress responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
